6-Bromo-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYQSKJZVQJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335100 | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-42-9 | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 6-bromo-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern adaptations. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.
Historical Timeline of Key Quinoline Syntheses
The late 19th century was a period of intense discovery in organic chemistry, with the elucidation of the quinoline structure paving the way for the development of several named reactions that remain fundamental to this day.
Caption: A timeline illustrating the discovery of key quinoline synthesis methods.
Core Quinoline Synthesis Methods: A Comparative Overview
The classical methods for quinoline synthesis each offer distinct advantages and are suited for the preparation of different substituted quinoline derivatives. The following tables summarize the key quantitative data for these foundational reactions.
Skraup Synthesis (1880)
Discovered by Zdenko Hans Skraup, this was one of the first and most direct methods for the synthesis of quinoline itself.[1] It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[2]
| Reactant 1 | Reactant 2 | Reagents | Oxidizing Agent | Product | Yield (%) |
| Aniline | Glycerol | H₂SO₄ | Nitrobenzene (B124822) | Quinoline | 84-91[3] |
| 3-Nitro-4-aminoanisole | Glycerol | H₂SO₄ | Arsenic pentoxide | 6-Methoxy-5-nitroquinoline | - |
Doebner-von Miller Reaction (1881)
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.[4]
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product | Yield (%) |
| Aniline | Crotonaldehyde (B89634) | HCl, ZnCl₂ | 2-Methylquinoline (B7769805) (Quinaldine) | - |
| Aniline | Acetaldehyde (forms crotonaldehyde in situ) | HCl | 2-Methylquinoline (Quinaldine) | - |
| 4-Isopropylaniline | Pulegone | - | Substituted quinoline | - |
Friedländer Synthesis (1882)
Developed by Paul Friedländer, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, providing a versatile route to polysubstituted quinolines.[5][6]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
| 2-Aminobenzaldehyde (B1207257) | Acetaldehyde | NaOH | Ethanol (B145695) | Quinoline | - |
| 2-Aminobenzophenone | Cyclohexane-1,3-dione | NbCl₅ | Glycerol | Substituted quinoline | - |
Conrad-Limpach-Knorr Synthesis (1887)
This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[7] The reaction conditions can be tuned to favor the formation of either the 4-hydroxy or 2-hydroxyquinoline (B72897) isomer.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Aniline | Ethyl acetoacetate (B1235776) | Room temp (kinetic control) | 4-Hydroxy-2-methylquinoline | High |
| Aniline | Ethyl acetoacetate | ~140 °C (thermodynamic control) | 2-Hydroxy-4-methylquinoline | - |
| 4-Nitroaniline | Ethyl acetoacetate | High temp thermal cyclization | 4-Hydroxy-2-methyl-6-nitroquinoline | Varies with solvent |
Combes Quinoline Synthesis (1888)
The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines.[8]
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| Aniline | Acetylacetone (B45752) | H₂SO₄ | 2,4-Dimethylquinoline | - |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 7-Chloro-2,4-dimethylquinoline | - |
| 4-Methylaniline | Acetylacetone | NKC-9 acidic resin (microwave) | 2,4,6-Trimethylquinoline | 92[9] |
Gould-Jacobs Reaction (1939)
This reaction provides a pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, proceeding through cyclization, hydrolysis, and decarboxylation steps.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Aniline | Diethyl ethoxymethylenemalonate | Heat, then NaOH, then heat | 4-Hydroxyquinoline | - |
| Substituted anilines | Diethyl ethoxymethylenemalonate | Microwave irradiation | Substituted 4-hydroxyquinolines | - |
Experimental Protocols and Reaction Mechanisms
Skraup Synthesis of Quinoline
Experimental Protocol:
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (B86663) (optional, as a moderator).
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser. The addition should be slow and with cooling.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly add nitrobenzene to the mixture.
-
Heat the mixture cautiously. A vigorous exothermic reaction will occur. Maintain the reaction under reflux for several hours.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Neutralize the excess acid with sodium hydroxide (B78521).
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[3]
-
Reaction Mechanism:
Caption: Mechanism of the Skraup Synthesis.
Doebner-von Miller Synthesis of 2-Methylquinoline
Experimental Protocol:
-
Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride (optional).
-
Procedure:
-
Prepare a solution of aniline in aqueous hydrochloric acid.
-
Slowly add crotonaldehyde to the acidic aniline solution with stirring. The reaction can be exothermic.
-
If using, add a Lewis acid catalyst like zinc chloride.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ether or chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 2-methylquinoline by distillation.
-
Reaction Mechanism:
Caption: Mechanism of the Doebner-von Miller Synthesis.
Friedländer Synthesis of 2-Phenylquinoline
Experimental Protocol:
-
Materials: 2-Aminobenzaldehyde, acetophenone (B1666503), sodium hydroxide or p-toluenesulfonic acid, ethanol or toluene.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in a suitable solvent such as ethanol.
-
Add a catalytic amount of base (e.g., sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
-
Reaction Mechanism:
Caption: Mechanism of the Friedländer Synthesis.
Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
Experimental Protocol:
-
Materials: Aniline, ethyl acetoacetate, inert high-boiling solvent (e.g., mineral oil or Dowtherm A).
-
Procedure:
-
Condensation: Mix aniline and ethyl acetoacetate and stir at room temperature to 100 °C to form the β-anilinocrotonate intermediate.
-
Cyclization: Heat the intermediate in a high-boiling inert solvent to approximately 250 °C.
-
Maintain the high temperature for a short period to ensure complete cyclization.
-
Cool the reaction mixture. The product will precipitate.
-
Collect the solid product by filtration and wash with a low-boiling solvent (e.g., hexane) to remove the high-boiling solvent.
-
Purify the product by recrystallization.[7]
-
Reaction Mechanism:
Caption: Mechanism of the Conrad-Limpach Synthesis.
Combes Synthesis of 2,4-Dimethylquinoline
Experimental Protocol:
-
Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Procedure:
-
In a flask, mix aniline and acetylacetone.
-
Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture with cooling.
-
Heat the reaction mixture, typically in the range of 100-140 °C.
-
Monitor the reaction progress using a suitable method like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize with a base to precipitate the product.
-
Collect the solid product by filtration and purify by recrystallization.
-
Reaction Mechanism:
Caption: Mechanism of the Combes Synthesis.
Conclusion
The discovery and development of quinoline synthesis methods have been pivotal in the advancement of organic and medicinal chemistry. The classical named reactions discussed herein—Skraup, Doebner-von Miller, Friedländer, Conrad-Limpach-Knorr, and Combes—each provide a unique and powerful tool for the construction of the quinoline core. Understanding the historical context, mechanistic pathways, and experimental nuances of these reactions is essential for researchers and professionals seeking to design and synthesize novel quinoline-based compounds for a wide range of applications, from pharmaceuticals to advanced materials. While modern methods continue to evolve, the foundational principles established by these pioneering chemists remain as relevant today as they were over a century ago.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Guide to the Synthesis of 6-Bromo-2-methylquinoline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-methylquinoline is a crucial heterocyclic building block in the development of novel therapeutic agents and functional materials. Its synthesis is a key step in the creation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on the selection of appropriate starting materials. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the efficient and effective synthesis of this important intermediate. The Doebner-von Miller reaction, a classic and reliable method for quinoline (B57606) synthesis, is highlighted as a primary pathway.
Introduction to Quinolines and the Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. The bromo- and methyl-substituents on the quinoline ring, as seen in this compound, provide valuable handles for further functionalization, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments.
Primary Synthetic Routes and Starting Materials
The synthesis of this compound is most commonly achieved through well-established cyclization reactions. The choice of starting materials is critical and is dictated by the desired substitution pattern on the final quinoline ring.
The Doebner-von Miller Reaction: A Key Synthetic Strategy
The Doebner-von Miller reaction is a robust and widely utilized method for the synthesis of quinolines.[1] This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] For the synthesis of this compound, the key starting materials are:
-
4-Bromoaniline (B143363): This substituted aniline provides the benzene (B151609) ring portion of the quinoline and the bromine atom at the 6-position.
-
Crotonaldehyde (B89634) (trans-2-butenal): This α,β-unsaturated aldehyde serves as the three-carbon unit that forms the pyridine (B92270) ring of the quinoline, with the methyl group at the 2-position.
The overall reaction is illustrated below:
Doebner-von Miller Reaction for this compound.
Alternative Synthetic Approaches
While the Doebner-von Miller reaction is highly effective, other classical quinoline syntheses can also be adapted. These include:
-
Skraup Synthesis: This method utilizes an aniline (4-bromoaniline), glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2] The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline.[2]
-
Knorr Quinoline Synthesis: This approach involves the condensation of a β-ketoester with an arylamine.[3][4] For a 2-methylquinoline (B7769805) derivative, this would typically involve a β-ketoanilide cyclization.[5]
Experimental Protocols and Data
The following section provides a detailed experimental protocol for the synthesis of this compound via the Doebner-von Miller reaction, along with a summary of quantitative data from various reported syntheses of related bromo-methylquinolines.
Detailed Experimental Protocol: Doebner-von Miller Synthesis
This protocol is adapted from a general procedure for the synthesis of quinoline derivatives.[6]
Materials:
-
4-Bromoaniline
-
Crotonaldehyde (trans-predominantly)
-
Silver(I)-exchanged Montmorillonite (B579905) K10 (Ag(I)-M K10)
-
Diethyl ether (Et2O)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vial equipped with a magnetic stirrer bar, dissolve 4-bromoaniline (1.50 mmol) and crotonaldehyde (1.00 mmol) in 1.5 mL of diethyl ether.
-
Add Ag(I)-exchanged Montmorillonite K10 (0.50 g) to the solution.
-
Stir the mixture for 5 minutes at room temperature.
-
Remove the solvent in vacuo to obtain a dry powder.
-
Heat the reaction mixture at 120 °C for 3 hours.
-
After cooling to room temperature, filter the reaction mixture through a short silica gel plug, washing the solid residue with dichloromethane.
-
Remove the solvent from the filtrate under vacuum.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent to yield this compound.[6]
Experimental Workflow for Doebner-von Miller Synthesis.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of this compound and a related isomer.
| Product | Starting Materials | Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |
| This compound | 4-Bromoaniline, Crotonaldehyde | Doebner-von Miller | Ag(I)-exchanged montmorillonite K10 | 120 °C, 3 h, neat | 81% | [6] |
| 8-Bromo-2-methylquinoline | 2-Bromoaniline, Crotonaldehyde | Doebner-von Miller variant | Boric acid, 18% HCl, 2-bromonitrobenzene, ZnCl2 | Reflux, 373 K, 4 h total | 52% | [7] |
Reaction Mechanism
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of discussion.[1] A generally accepted pathway involves the following key steps:
-
Michael Addition: The amino group of the aniline undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring.
-
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to form the aromatic quinoline product.
Simplified Doebner-von Miller Reaction Pathway.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies, with the Doebner-von Miller reaction being a particularly efficient and high-yielding approach. The selection of 4-bromoaniline and crotonaldehyde as starting materials provides a direct route to the desired product. The detailed protocol and data presented in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. The versatility of the bromo-substituent opens up a vast chemical space for the development of novel quinoline-based compounds.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromo-2-methylquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-2-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complemented by detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₈BrN, with a molecular weight of 222.08 g/mol .[1] The following sections present the key spectroscopic data that confirms the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below. The data is presented based on spectra available in scientific literature, with assignments informed by the analysis of similar quinoline (B57606) derivatives.[2][3]
¹H NMR (Proton NMR) Data
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| -CH₃ | ~2.7 | s | - |
| H-3 | ~7.3 | d | ~8.4 |
| H-4 | ~8.0 | d | ~8.4 |
| H-5 | ~7.9 | d | ~8.8 |
| H-7 | ~7.6 | dd | ~8.8, 2.2 |
| H-8 | ~8.1 | d | ~2.2 |
¹³C NMR (Carbon NMR) Data
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| -CH₃ | ~25.0 |
| C-2 | ~159.0 |
| C-3 | ~122.0 |
| C-4 | ~136.0 |
| C-4a | ~147.0 |
| C-5 | ~129.0 |
| C-6 | ~118.0 |
| C-7 | ~132.0 |
| C-8 | ~129.5 |
| C-8a | ~128.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below, based on the analysis of related quinoline and aromatic bromo compounds.[4]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2920-2980 | Medium | Methyl C-H Stretch |
| 1600-1620 | Strong | C=C Aromatic Ring Stretch |
| 1500-1550 | Strong | C=N Aromatic Ring Stretch |
| 1400-1450 | Medium | C-H Bending (Methyl) |
| 1000-1100 | Strong | C-Br Stretch |
| 800-850 | Strong | C-H Out-of-plane Bending (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal natural abundance.[5]
| m/z | Relative Abundance | Assignment |
| 221/223 | High | [M]⁺ (Molecular Ion) |
| 206/208 | Medium | [M-CH₃]⁺ |
| 142 | Medium | [M-Br]⁺ |
| 127 | Medium | [M-Br-CH₃]⁺ |
| 115 | Low | Further Fragmentation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
¹H NMR Spectrum Acquisition:
-
The spectrum is acquired on a 400 MHz or higher NMR spectrometer.
-
A standard single-pulse experiment is typically used.
-
Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an average of 8-16 scans.
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly employed.
-
A spectral width of 0-200 ppm is typically used.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.
-
IR Spectroscopy Protocol
-
Sample Preparation (Solid):
-
A small amount of the solid this compound is finely ground.
-
The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
The this compound sample is introduced into the mass spectrometer, typically dissolved in a volatile organic solvent like methanol (B129727) or acetonitrile.
-
Introduction can be achieved via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.
-
For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to CAS 877-42-9: 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, and applications of the compound with CAS number 877-42-9, identified as 6-Bromo-2-methylquinoline. This document is intended to serve as a critical resource for professionals engaged in chemical synthesis, pharmaceutical research, and drug development.
Compound Identification and Chemical Properties
This compound, also known by its synonym 6-Bromoquinaldine, is a halogenated heterocyclic compound.[1] Its structure, incorporating a quinoline (B57606) core, makes it a valuable intermediate and building block in organic synthesis, particularly for the development of novel pharmacologically active molecules.[2][3] Quinolines are a prominent class of compounds known to exhibit a wide range of biological activities.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 877-42-9 | [1][5] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1][5] |
| Appearance | Grey solid | [1] |
| Melting Point | 101-105 °C | [1] |
| Boiling Point | 299.7 ± 20.0 °C (Predicted) | [1] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol (B129727) | [1] |
| Water Solubility | log₁₀WS: -4.68 (Calculated) | [5] |
| Octanol/Water Partition Coefficient | logPₒ/w: 3.306 (Calculated) | [5] |
| pKa | 5.02 ± 0.43 (Predicted) | [1] |
| SMILES | Cc1ccc2cc(Br)ccc2n1 | [5] |
| InChI Key | SQRYQSKJZVQJAY-UHFFFAOYSA-N |[5] |
Safety, Handling, and Hazard Information
Due to its hazardous classifications, proper handling and storage of this compound are critical to ensure laboratory safety. The compound is classified as harmful if swallowed, an irritant to the skin and respiratory system, and may cause serious eye damage and allergic reactions.[6][7]
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][7] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[6] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[6] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][7] |
| Signal Word | Danger |[1][6] |
Table 3: Recommended Handling and Storage
| Parameter | Recommendation | Source |
|---|---|---|
| Ventilation | Use only in areas with appropriate exhaust ventilation. | [6][8] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, N95 dust mask or suitable respirator. | [6][7] |
| Safe Handling | Avoid inhalation and contact with eyes and skin. Avoid dust formation. Wash hands thoroughly after handling. | [6][8] |
| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated area. Store at room temperature. |[1][6][8] |
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol | Source |
|---|---|---|
| Inhalation | Relocate to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | [6][8] |
| Skin Contact | Wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician. | [6][7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a physician. | [6][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician. |[6][8] |
Applications in Research and Drug Development
This compound serves primarily as a key building block in organic synthesis.[2] Its functional groups—the bromine atom and the methyl-substituted quinoline ring—provide reactive sites for various chemical transformations. Researchers utilize this compound in the synthesis of more complex molecules with potential therapeutic applications, leveraging the known biological significance of the quinoline scaffold.[4]
Key application areas include:
-
Medicinal Chemistry: As a precursor for the synthesis of novel compounds for drug discovery pipelines. The quinoline core is a feature of many established drugs.
-
Organic Synthesis: Used as an intermediate in multi-step synthetic pathways to create substituted quinoline derivatives.[3]
-
Materials Science: The heterocyclic structure may be incorporated into functional materials, although this application is less documented.
Experimental Protocols and Characterization
While specific biological assay protocols for this compound are not widely published, its primary role as a synthetic intermediate necessitates rigorous characterization. The following section outlines a general workflow for its quality control and a hypothetical protocol for its use in a cross-coupling reaction.
Objective: To confirm the identity and assess the purity of a supplied batch of this compound (CAS 877-42-9).
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be referenced to the residual solvent peak.[9] The resulting spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with characteristic splitting patterns.
-
¹³C NMR: Using the same sample, record a proton-decoupled ¹³C NMR spectrum. The spectrum should display ten distinct carbon signals corresponding to the molecular structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) or similar soft ionization technique. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 222.0 and 224.0, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a KBr pellet or an ATR-FTIR spectrophotometer.[9] Key vibrational bands for aromatic C-H, C=C, and C=N stretching should be identifiable.
-
-
Purity Analysis (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid or TFA) is common. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm). Purity is determined by the relative area of the main peak.
-
References
- 1. This compound | 877-42-9 [chemicalbook.com]
- 2. 2-Bromo-6-methylquinoline | 302939-86-2 | Benchchem [benchchem.com]
- 3. Explore Products by Application | Smolecule [smolecule.com]
- 4. inter-chem.pl [inter-chem.pl]
- 5. 6-Bromoquinaldine (CAS 877-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Biological Activity Screening of 6-Bromo-2-methylquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the biological activity screening of 6-bromo-2-methylquinoline derivatives. Given the broad therapeutic potential of the quinoline (B57606) scaffold, this document focuses on key assays for evaluating anticancer, antimicrobial, and enzyme inhibitory activities. The information presented is intended to equip researchers with the necessary details to design, execute, and interpret screening experiments for this promising class of compounds.
Introduction to this compound Derivatives
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the quinoline nucleus. The bromine atom, a lipophilic and electron-withdrawing group, can enhance membrane permeability and target engagement through halogen bonding. The methyl group can influence steric interactions within target binding pockets and affect metabolic stability. This unique combination of substituents makes this compound a promising starting point for the development of novel therapeutic agents.
Anticancer Activity Screening
The evaluation of anticancer potential is a primary focus for novel heterocyclic compounds. The following sections detail common in vitro assays used to assess the cytotoxic and mechanistic aspects of this compound derivatives.
In Vitro Cytotoxicity Data
While specific data for this compound derivatives are emerging, the cytotoxic potential can be inferred from structurally related 6-bromoquinazoline (B49647) and quinolinone analogs. Human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines are commonly employed for initial screening.
Table 1: In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | Aliphatic linker at SH | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 17.85 ± 0.92 | ||||
| 6-Bromoquinazoline | Fluoro substitution on phenyl moiety | MCF-7 | 0.53 - 1.95 | Cisplatin | Not specified |
| SW480 | Not specified |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.[1]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[1]
Antimicrobial Activity Screening
The quinoline scaffold is present in many antibacterial and antifungal agents. The following section describes a standard method for screening the antimicrobial activity of this compound derivatives.
In Vitro Antimicrobial Data
The antimicrobial potential of this compound derivatives can be benchmarked against related compounds.
Table 2: In Vitro Antimicrobial Activity of Bromo-Substituted Heterocyclic Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
| 6,8-dibromo-4(3H)quinazolinone | Hydrazide derivative VIIa | Escherichia coli | 1.56 |
| Staphylococcus aureus | 25 | ||
| Hydrazide derivative VIIc | Candida albicans | 0.78 | |
| Aspergillus flavus | 0.097 | ||
| Quinoline-2-one | Derivative 6c | MRSA | 0.75 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Experimental Protocol
This method is used to qualitatively assess the antimicrobial activity of the test compounds.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (B569324) or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Standard antibiotic discs (positive control)
-
Solvent (negative control, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Well Creation: Aseptically punch wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition and Mechanistic Studies
Understanding the mechanism of action is crucial for drug development. Many quinoline derivatives exert their effects by inhibiting specific enzymes or interacting with DNA.
Enzyme Inhibition Data
The 6-bromo-substituted quinoline core is a versatile scaffold for designing enzyme inhibitors.
Table 3: Enzyme Inhibitory Activity of 6-Substituted Quinolinone Derivatives
| Compound Class | C6 Substitution | Target Enzyme | IC50 (nM) |
| 6-Substituted Indolylquinolinone | Br | Checkpoint Kinase 1 (Chek1) | Potent (low nanomolar for related analogs) |
Experimental Protocols
This assay is used to determine if the compounds can induce DNA strand breaks.[2]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound derivatives
-
Tris-HCl buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, incubate the supercoiled plasmid DNA with varying concentrations of the test compound in Tris-HCl buffer at 37°C for a defined period (e.g., 1-2 hours). Include a negative control (DNA alone) and a positive control (a known DNA cleaving agent).
-
Reaction Termination: Stop the reaction by adding a loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) on a 1% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA bands under a UV transilluminator.
-
Analysis: The conversion of supercoiled DNA (Form I) to nicked (Form II) and/or linear (Form III) DNA indicates DNA cleavage activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the broader context of the screening results.
Visualizations
Caption: General workflow for the biological screening of this compound derivatives.
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
Caption: Potential inhibition of the ATR/Chk1 DNA damage response pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a framework for the systematic biological evaluation of derivatives based on this core structure. The detailed experimental protocols and representative data from closely related compounds offer a solid foundation for researchers to initiate and advance their screening campaigns. Further investigation into the structure-activity relationships and specific molecular targets of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
6-Bromo-2-methylquinoline: A Heterocyclic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromo-2-methylquinoline, a halogenated derivative of the quinoline (B57606) scaffold, has emerged as a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the nucleophilic nitrogen within the quinoline ring, provide a fertile ground for a multitude of chemical transformations. This allows for the facile introduction of diverse pharmacophores, enabling the synthesis of complex molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and, most importantly, the significant potential of this compound in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| CAS Number | 877-42-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 101-105 °C (lit.) | [1] |
| Assay | ≥97% | [1] |
| SMILES | Cc1ccc2cc(Br)ccc2n1 | [1] |
| InChI | 1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | [1] |
Spectroscopic Data Summary:
¹H NMR Spectral Data (Expected in CDCl₃, 400 MHz):
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| CH₃ | ~2.7 - 2.8 | s | - |
| H-3 | ~7.3 - 7.4 | d | ~8.0 - 8.4 |
| H-4 | ~7.9 - 8.0 | d | ~8.0 - 8.4 |
| H-5 | ~7.8 - 7.9 | d | ~8.8 - 9.2 |
| H-7 | ~7.6 - 7.7 | dd | ~8.8 - 9.2, ~2.0 - 2.4 |
| H-8 | ~8.1 - 8.2 | d | ~2.0 - 2.4 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Data (Expected in CDCl₃, 100 MHz):
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| CH₃ | ~25.0 - 26.0 |
| C-2 | ~158.0 - 160.0 |
| C-3 | ~121.0 - 123.0 |
| C-4 | ~136.0 - 138.0 |
| C-4a | ~146.0 - 148.0 |
| C-5 | ~129.0 - 131.0 |
| C-6 | ~118.0 - 120.0 |
| C-7 | ~133.0 - 135.0 |
| C-8 | ~128.0 - 130.0 |
| C-8a | ~127.0 - 129.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
FT-IR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3100 | Aromatic C-H stretching |
| ~2920-2980 | Methyl C-H stretching |
| ~1600-1620 | C=N stretching (quinoline ring) |
| ~1450-1580 | C=C stretching (aromatic ring) |
| ~800-850 | C-H out-of-plane bending (aromatic) |
| ~550-650 | C-Br stretching |
Mass Spectrometry (Electron Ionization - EI):
| m/z Value | Interpretation |
| 221/223 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |
| 206/208 | [M - CH₃]⁺ |
| 142 | [M - Br]⁺ |
| 115 | Further fragmentation of the quinoline ring |
Experimental Protocols
Synthesis of this compound via Doebner-von Miller Reaction:
This robust and widely used method provides a straightforward route to this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Bromoaniline
-
trans-Crotonaldehyde (trans-2-butenal)
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)
-
Ethanol (B145695) or other suitable solvent
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
Procedure:
-
A mixture of 4-bromoaniline and concentrated hydrochloric acid in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to reflux.
-
Crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, the oxidizing agent is carefully added portion-wise.
-
The reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to room temperature and then poured into a large volume of water.
-
The aqueous solution is made alkaline by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica (B1680970) gel.
Expected Yield: 81%[2]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The bromine atom at the 6-position serves as a key handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.
Workflow for Derivatization:
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals
Introduction: The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of compounds with a broad spectrum of biological activities. From the historical success of quinine (B1679958) in treating malaria to the development of modern anticancer and antimicrobial agents, substituted quinolines continue to be a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Anticancer Applications of Substituted Quinolines
Substituted quinolines have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers. Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity
The anticancer potency of various substituted quinolines has been extensively evaluated in vitro against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify their cytotoxic and cytostatic effects, respectively. A selection of these findings is summarized in the tables below.
Table 1: Anticancer Activity of Substituted Quinolines against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [1] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [1] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [1] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [1] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [2] |
| Compound 51 | KB, HT29, MKN45 | 0.030 (mean) | [3] |
| Compound 52 | KB, HT29, MKN45 | 0.057 (mean) | [3] |
| Compound 65 | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [3] |
| Compound 4c | HOP-92 (Lung) | 2.37 | [4] |
| Compound 4c | NCI-H23 (Lung) | 3.20 | [4] |
| Compound 4c | SNB-75 (CNS) | 2.38 | [4] |
| Compound 4c | RXF 393 (Renal) | 2.21 | [4] |
| Compound 4c | HS 578T (Breast) | 2.38 | [4] |
| Compound 4c | BT-549 (Breast) | 4.11 | [4] |
| Compound 4c | K-562 (Leukemia) | 7.72 | [4] |
| Compound 4c | MOLT-4 (Leukemia) | 8.17 | [4] |
| Compound 4c | RPMI-8226 (Leukemia) | 5.16 | [4] |
| Compound 4c | SR (Leukemia) | 5.70 | [4] |
Table 2: Tubulin Polymerization Inhibition by Substituted Quinolines
| Compound/Derivative | Assay Type | IC50 (µM) | Reference |
| Compound 25 | Tubulin Polymerization Inhibition | 2.7 | [3] |
| Compound 4c | Tubulin Polymerization Inhibition | 17 | [4] |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of substituted quinolines are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, promoting cell proliferation and survival. Several substituted quinolines have been developed as inhibitors of these kinases.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Microtubules are dynamic cytoskeletal polymers essential for cell division. Several substituted quinolines disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.
Antimicrobial and Antiviral Applications
The quinoline scaffold is a cornerstone of many antimicrobial and antiviral drugs. Their ability to interfere with essential microbial and viral processes makes them valuable therapeutic agents.
Quantitative Antimicrobial and Antiviral Activity
The efficacy of substituted quinolines against various pathogens is typically measured by the Minimum Inhibitory Concentration (MIC) for bacteria and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for viruses.
Table 3: Antimicrobial Activity of Substituted Quinolines
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | Gram-positive strains | 4 - 16 | [5] |
| Quinolone coupled hybrid 5d | Gram-negative strains | 0.125 - 8 | [5] |
| Hybrid 7b | Staphylococcus aureus | 2 | [6] |
| Hybrid 7c-d | Cryptococcus neoformans | 15.6 | [6] |
| Compound 2 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [7] |
| Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [7] |
Table 4: Antiviral Activity of Substituted Quinolines
| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |
| Chloroquine | Coronaviruses (HCoV-OC43) | 0.12 - 12 | [8] |
| Hydroxychloroquine | Coronaviruses (HCoV-OC43) | 0.12 - 12 | [8] |
| Compound 19 | Enterovirus D68 | 0.05 - 0.10 | [9] |
| Compound 141a | Zika Virus | 0.8 | [10] |
| Compound 142 | Zika Virus | 0.8 | [10] |
| Compound 9b | Influenza A virus | 0.88 - 6.33 | [11] |
| Quinoline tricyclic derivative IV | Hepatitis C Virus (HCV) | 3.1 | [12] |
| Quinoline tricyclic derivative IV | Bovine Viral Diarrhea Virus (BVDV) | 1.2 | [12] |
Neuroprotective Applications
Emerging research highlights the potential of substituted quinolines in the treatment of neurodegenerative diseases. Their multifaceted mechanisms, including antioxidant and anti-inflammatory actions, offer a promising therapeutic strategy.
Quantitative Neuroprotective Effects
The neuroprotective efficacy of quinoline derivatives has been demonstrated in various in vitro and in vivo models of neurodegeneration.
Table 5: Neuroprotective Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Model | Measured Effect | Reference |
| DHQ | Cerebral Ischemia/Reperfusion (rat model) | Reduction in neuronal damage | [13] |
| HTHQ | Parkinson's Disease model | Mitigation of oxidative stress | [13] |
| Quinoline derivatives | In vitro AChE inhibition | 94.6% inhibition (best derivative) | [14] |
| Quinoline derivatives | In vitro GSK3β and BACE1 inhibition | >40% inhibition (four derivatives) | [14] |
Detailed Experimental Protocols
To facilitate the replication and advancement of research in this field, detailed protocols for key experimental assays are provided below.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Substituted quinoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Substituted quinoline compounds
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare the tubulin polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the General Tubulin Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the polymerization buffer.
-
Assay Setup: Pre-warm the spectrophotometer to 37°C. In a pre-chilled 96-well plate on ice, add the test compounds.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[15][16]
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the slope of the linear phase of the curve. The IC50 value is calculated by plotting the percentage of inhibition of polymerization against the compound concentration.
Protocol 3: Pim-1 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the activity of Pim-1 kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide)
-
ATP
-
Substituted quinoline compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the substituted quinoline compounds in kinase buffer. Prepare a mixture of the Pim-1 substrate and ATP in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the Pim-1 kinase. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[17][18]
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17][18]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA)
-
Substituted quinoline compounds
-
96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Spectrophotometer or plate reader
Procedure (Broth Microdilution):
-
Compound Preparation: Prepare serial two-fold dilutions of the substituted quinoline compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 5: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete culture medium
-
Substituted quinoline compounds
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a small volume of the virus dilution for 1-2 hours to allow for viral adsorption.[20]
-
Compound Treatment: During or after viral adsorption, add various concentrations of the substituted quinoline compound.
-
Overlay: Remove the virus inoculum and overlay the cells with the overlay medium containing the test compound. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
Substituted quinolines represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurodegenerative disorders underscores the importance of continued research and development in this area. The diverse mechanisms of action, including the modulation of key signaling pathways, provide multiple avenues for therapeutic intervention. This technical guide offers a foundational resource for scientists and researchers, providing the necessary quantitative data and detailed experimental protocols to advance the discovery and development of novel quinoline-based therapeutics. The logical frameworks presented through the signaling pathway and workflow diagrams aim to facilitate a deeper understanding of their therapeutic applications and guide future research endeavors.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. malariaworld.org [malariaworld.org]
- 9. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. abscience.com.tw [abscience.com.tw]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
An In-depth Technical Guide to the Mechanisms of Action of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of bromoquinoline compounds. Bromoquinolines, a class of halogenated heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities[1][2][3]. The incorporation of bromine atoms into the quinoline (B57606) scaffold significantly influences the molecule's electronic properties and steric hindrance, often enhancing its biological efficacy and target specificity[4]. This document details the primary mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Anticancer Mechanisms of Action
Bromoquinolines exert their anticancer effects through a multi-pronged approach, primarily targeting DNA integrity, essential cellular enzymes, and key signaling pathways that govern cell proliferation and survival.
Inhibition of DNA Topoisomerase I
A primary and well-documented mechanism of action for several bromoquinoline derivatives is the inhibition of human DNA topoisomerase I (Topo I)[5]. Topo I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks[5][6]. Bromoquinolines interfere with this process by stabilizing the covalent complex formed between Topo I and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death[7][8].
Several studies have demonstrated that novel synthesized brominated methoxyquinolines and nitrated bromoquinolines effectively inhibit the Topo I enzyme in DNA relaxation assays[5][7]. This inhibitory action establishes them as potential topoisomerase poisons, a class of drugs widely used in cancer chemotherapy[6].
Induction of Apoptosis and Cell Cycle Arrest
Beyond Topo I inhibition, certain bromoquinolines directly trigger programmed cell death, or apoptosis. The ability of specific bromo- and cyano-substituted 8-hydroxyquinolines to induce apoptosis has been confirmed through DNA laddering assays, a hallmark of late-stage apoptosis[5]. This suggests activation of the intrinsic or extrinsic apoptotic pathways.
Furthermore, some derivatives, such as 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ), have been shown to inhibit the cell cycle[9]. Studies on BMTQ revealed that cells treated with cytotoxic concentrations synthesize proteins without entering mitosis, and the dying cells are arrested in the S-phase, indicating a disruption of the normal cell cycle progression[9]. Brominated plastoquinone (B1678516) analogs have also been observed to cause cell cycle arrest in breast cancer cells[10].
Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer[11][12]. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry for developing kinase inhibitors[11]. Bromoquinolines are actively being investigated as inhibitors of various kinases.
For instance, a synthetic α-bromo-chalcone derivative, which shares structural motifs with quinolines, was found to inhibit the JAK/STAT signaling pathway by targeting both JAK2 and STAT5 phosphorylation[13][14]. Additionally, derivatives of the related 4-aminoquinoline (B48711) scaffold have been developed as potent reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell malignancies and autoimmune diseases[15][16]. This suggests that bromoquinolines may function by blocking critical pro-survival and proliferative signals within cancer cells.
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// Edges "Cytokine" -> "Receptor"; "Receptor" -> "STAT" [label=" phosphorylates "]; "STAT" -> "pSTAT"; "pSTAT" -> "Dimerization"; "Dimerization" -> "Nuclear_Translocation"; "Nuclear_Translocation" -> "Gene_Transcription"; "Gene_Transcription" -> "Proliferation";
// Inhibition Edges "Bromoquinoline" -> "Receptor" [arrowhead=tee, color="#EA4335", label="Inhibits\n(e.g., JAK2)"]; "Bromoquinoline" -> "STAT" [arrowhead=tee, color="#EA4335", label="Inhibits\nPhosphorylation"]; } caption: "Inhibition of the JAK/STAT signaling pathway by bromoquinolines."
Induction of Oxidative Stress
Some quinoline derivatives, particularly those related to quinones, can induce cancer cell death by generating reactive oxygen species (ROS)[10][17]. Elevated levels of ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis[17]. This mechanism is particularly appealing as cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS induction[17].
Antimicrobial and Antiviral Mechanisms
Bromoquinolines also exhibit promising activity against a range of pathogens, including bacteria and viruses.
-
Antimicrobial Action : The antimicrobial mechanisms are varied. Some 7-bromoquinoline-5,8-dione derivatives act by inhibiting essential bacterial enzymes like dihydropteroate (B1496061) synthase[2]. Other quinoline-based compounds, such as HT61, exert their effect by directly targeting and disrupting the integrity of the bacterial cytoplasmic membrane, leading to depolarization and leakage of cellular contents[18]. For certain isoquinoline (B145761) compounds, the mechanism involves the perturbation of cell wall and nucleic acid biosynthesis[19].
-
Antiviral Action : The antiviral activity of quinoline derivatives has been noted against several viruses. For instance, some fluoroquinolone derivatives inhibit HIV replication by targeting the Tat-mediated transactivation process[1]. Other quinoline analogs demonstrate broad-spectrum anti-coronavirus activity by interfering with the viral entry process at a post-attachment stage[20][21]. Inhibition of viral replication enzymes is another potential mechanism[22].
Quantitative Data: Anticancer Activity
The antiproliferative activity of bromoquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC₅₀ values for representative bromoquinoline compounds against various cancer cell lines.
Table 1: IC₅₀ Values of Selected Bromoquinoline Derivatives against Cancer Cell Lines
| Compound ID | Chemical Name | Cancer Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 5.45 | 15.4 | [5] |
| HeLa (Human Cervical) | 9.60 | 26.4 | [5] | ||
| HT29 (Human Colon) | - | 15.0 | [5] | ||
| 17 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | - | 50.0 | [5] |
| HT29 (Human Colon) | - | 26.2 | [5] | ||
| HeLa (Human Cervical) | - | 24.1 | [5] | ||
| Compound 2 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 | - | [4][7] |
| Compound 5 | 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Glioma) | 25.6 | - | [4][7] |
Note: Direct comparison of values should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
Elucidating the mechanism of action of bromoquinolines requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
// Nodes "Start" [label="Start: Bromoquinoline\nCompound Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_Screening" [label="In Vitro Screening:\nAntiproliferative Assays\n(e.g., MTT, BCPE)", fillcolor="#F1F3F4"]; "Cytotoxicity" [label="Cytotoxicity Assessment\n(LDH Assay on Normal Cells)", fillcolor="#F1F3F4"]; "Determine_IC50" [label="Determine IC₅₀ Values", shape=parallelogram, fillcolor="#FBBC05"]; "Mechanism_Investigation" [label="Mechanism of Action Investigation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Topo_Assay" [label="Topoisomerase I\nInhibition Assay", fillcolor="#FFFFFF"]; "Apoptosis_Assay" [label="Apoptosis Assays\n(DNA Laddering, Annexin V)", fillcolor="#FFFFFF"]; "Cell_Cycle" [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FFFFFF"]; "Kinase_Assay" [label="Kinase Inhibition\nAssays", fillcolor="#FFFFFF"]; "In_Vivo" [label="In Vivo Studies\n(Animal Models)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Start" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Determine_IC50"; "In_Vitro_Screening" -> "Cytotoxicity"; "Determine_IC50" -> "Mechanism_Investigation"; "Mechanism_Investigation" -> "Topo_Assay"; "Mechanism_Investigation" -> "Apoptosis_Assay"; "Mechanism_Investigation" -> "Cell_Cycle"; "Mechanism_Investigation" -> "Kinase_Assay"; "Mechanism_Investigation" -> "In_Vivo" [style=dashed]; } caption: "General workflow for investigating anticancer bromoquinolines."
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled DNA.
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), Topo I assay buffer, and purified human Topoisomerase I enzyme[5].
-
Compound Addition : Add the bromoquinoline test compound at various concentrations to the reaction tubes. Include a positive control (e.g., Camptothecin) and a negative (no inhibitor) control[5][7].
-
Incubation : Incubate the reaction mixtures at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination : Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked)[5].
-
Visualization : Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band compared to the negative control[5].
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator[4].
-
Compound Treatment : Treat the cells with serial dilutions of the bromoquinoline compounds for a specified period (e.g., 24, 48, or 72 hours)[4]. Include a vehicle control (e.g., DMSO).
-
MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals[4].
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection by DNA Laddering
This method detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.
-
Cell Treatment : Culture cancer cells and treat them with the bromoquinoline compound at its IC₅₀ concentration for 24-48 hours[5]. Collect both adherent and floating cells.
-
DNA Extraction : Isolate genomic DNA from the collected cells using a DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Agarose Gel Electrophoresis : Load equal amounts of the extracted DNA into the wells of a 1.5-2% agarose gel.
-
Visualization : After electrophoresis, stain the gel with ethidium bromide and visualize under UV light. The DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of ~180-200 base pairs, while the DNA from non-apoptotic cells will appear as a single high-molecular-weight band[5].
Conclusion
Bromoquinolines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their mechanisms of action are multifaceted, involving the inhibition of crucial enzymes like Topoisomerase I, induction of apoptosis and cell cycle arrest, and modulation of key oncogenic signaling pathways. The structure-activity relationship studies consistently show that the position and nature of substitutions on the quinoline ring are critical for their biological activity[4]. Continued investigation into the precise molecular targets and pathways affected by bromoquinolines will be instrumental in optimizing their design for enhanced potency, selectivity, and clinical translation. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the development of these promising therapeutic agents.
References
- 1. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. - SORA [openaccess.sgul.ac.uk]
- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]
- 20. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. malariaworld.org [malariaworld.org]
- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-methylquinoline with various arylboronic acids. The resulting 2-methyl-6-arylquinolines are of significant interest in medicinal chemistry and drug discovery as the quinoline (B57606) scaffold is a privileged structure in many biologically active compounds.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium complex.[1][2]
-
Reductive Elimination: The coupled product, 2-methyl-6-arylquinoline, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1][2]
Data Presentation: Summary of Reaction Conditions
The successful execution of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes representative reaction conditions and typical yields based on established methodologies for similar substrates.[1][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2-3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 80-100 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 8-16 | High |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | THF/H₂O (2:1) | 70-80 | 12-18 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ (2-3) | Toluene | 100 | 6-12 | High |
| 5 | 2-Thiopheneboronic acid | PEPPSI™-IPr (3) | Cs₂CO₃ (2-3) | DMF/H₂O (5:1) | 80 | 4-8 | Good-Excellent |
Note: Yields are illustrative and can vary based on the specific reaction scale and purification method.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2-1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask or Schlenk flask
-
Condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom or Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][4]
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The final concentration of the this compound should be approximately 0.1 M.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[1][3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[5]
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1][5]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-6-phenylquinoline.
-
Characterization: Confirm the structure and purity of the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[1]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of an amino group at the 6-position of the quinoline ring can significantly modulate the pharmacological properties of these molecules. The Palladium-Catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a robust and efficient route to synthesize 6-aminoquinoline (B144246) derivatives. This application note provides a detailed protocol for the palladium-catalyzed amination of 6-Bromo-2-methylquinoline, a key intermediate in the synthesis of various functionalized quinoline compounds.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the nature of the amine coupling partner. The following table summarizes representative examples of the palladium-catalyzed amination of this compound with various amines, providing a comparative overview of reaction conditions and reported yields.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene (B28343) | 110 | 12 | 85 | Hypothetical Example |
| Aniline | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 78 | Hypothetical Example |
| Piperidine (B6355638) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 16 | 92 | [2] |
| n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 75 | Hypothetical Example |
Note: The data presented for morpholine, aniline, and n-hexylamine are hypothetical examples based on typical conditions for Buchwald-Hartwig aminations of related substrates and are intended for illustrative purposes. The data for piperidine is based on a reported procedure for a similar substrate.
Experimental Protocols
This section provides a detailed, representative protocol for the palladium-catalyzed amination of this compound with morpholine. This protocol can be adapted for other amines with appropriate optimization of reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Magnetic stirrer and heating block or oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) equipment for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 222 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous and degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 104.5 µL).
-
Reaction: Place the sealed Schlenk tube in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction and Concentration: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-6-morpholinoquinoline.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow:
Caption: Experimental workflow for the amination of this compound.
References
Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] The quinoline (B57606) moiety is a key scaffold in medicinal chemistry, and the introduction of an alkynyl group at the 6-position of 2-methylquinoline (B7769805) provides a valuable building block for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the selection of an appropriate catalyst system for the Sonogashira coupling of 6-Bromo-2-methylquinoline.
Catalyst System Selection
The choice of catalyst, ligand, base, and solvent are critical for a successful Sonogashira coupling. While 6-bromoquinoline (B19933) is generally more reactive than its chloro- a anologue, optimizing the catalyst system is crucial for achieving high yields and minimizing side products.[2] Below is a summary of catalyst systems that have been successfully employed for the Sonogashira coupling of structurally related haloquinolines.
Data Presentation: Catalyst System Performance
The following table summarizes quantitative data for different catalyst systems used in the Sonogashira coupling of haloquinoline derivatives, which can serve as a guide for optimizing the reaction for this compound.
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Et₃N | THF | RT | 92 | [3] |
| Pd(PPh₃)₄ | 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | Cs₂CO₃ | 1,4-Dioxane | RT | 78 | [2] |
| Pd(OAc)₂ / PPh₃ / CuI | 6-bromo-2-phenyl-4-(trifluoromethyl)quinoline | Phenylacetylene | Et₃N | DMF | 80 | 88 | [4] |
| Pd₂(dba)₃ | 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | Cs₂CO₃ | 1,4-Dioxane | RT | 57 | [2] |
| PdCl₂(PPh₃)₂ | 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | Cs₂CO₃ | 1,4-Dioxane | RT | 20 | [2] |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling reaction, adaptable for this compound.
Protocol 1: High-Yield Coupling Using Pd(PPh₃)₄/CuI
This protocol is adapted from a high-yield procedure for a substituted bromopyridine and is recommended as a starting point for the coupling of this compound.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and Et₃N (as a 2:1 mixture of THF:Et₃N).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-methyl-6-alkynylquinoline.
Protocol 2: Copper-Free Coupling Using Pd(PPh₃)₄
This protocol is based on a copper-free system which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous 1,4-dioxane.
-
Add the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with 1,4-dioxane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Grignard Reaction of 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Grignard reaction involving 6-Bromo-2-methylquinoline. This versatile reaction allows for the introduction of a wide range of substituents at the 6-position of the 2-methylquinoline (B7769805) scaffold, a common core structure in many biologically active molecules and pharmaceutical agents. The resulting 6-substituted-2-methylquinolines are valuable intermediates in the synthesis of novel compounds for drug discovery and development.[1][2][3]
Introduction
The quinoline (B57606) moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] The ability to functionalize the quinoline ring at specific positions is crucial for the development of new therapeutic agents. The Grignard reaction is a powerful carbon-carbon bond-forming reaction that proceeds via the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[4][5][6] In the context of this compound, the bromine atom can be converted into a Grignard reagent, which can then be reacted with various electrophiles to introduce diverse functionalities. This opens up avenues for the synthesis of novel quinoline derivatives with potential applications as kinase inhibitors, anti-cancer agents, and modulators of other biological targets.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction of this compound with a model electrophile, benzaldehyde. The data presented here is illustrative and may vary depending on the specific reaction conditions and the nature of the electrophile used.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Grignard Reagent Formation | ||
| Magnesium Turnings | 1.2 equivalents | General Protocol[4] |
| Iodine | 1 crystal (activator) | General Protocol[4] |
| Anhydrous Tetrahydrofuran (THF) | 10 mL per 1 g of starting material | General Protocol[7] |
| Reaction Temperature | Room Temperature to 40 °C | General Protocol[4] |
| Reaction Time | 2-3 hours | General Protocol[4] |
| Reaction with Electrophile | ||
| Electrophile | Benzaldehyde (1.1 equivalents) | Model Reaction |
| Reaction Temperature | -78 °C to Room Temperature | General Protocol[7] |
| Reaction Time | 1 hour at -78 °C, then overnight at RT | General Protocol[7] |
| Product | (2-methylquinolin-6-yl)(phenyl)methanol | |
| Yield | 75-85% (Typical) | Estimated |
| Purity | >95% (after chromatography) | Estimated |
Experimental Protocol
This protocol details a general procedure for the Grignard reaction of this compound with an aldehyde as the electrophile. Strict anhydrous conditions are essential for the success of this reaction. [4][8] All glassware should be thoroughly dried, and anhydrous solvents must be used.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Formation of the Grignard Reagent
-
Preparation: Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.[4]
-
Initiation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
Addition of Alkyl Halide: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: Gently warm the flask with a heating mantle until the color of the iodine disappears, indicating the initiation of the reaction. If the reaction does not start, add a few drops of 1,2-dibromoethane.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Electrophile
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Addition of Electrophile: Prepare a solution of the aldehyde (1.1 eq.) in anhydrous THF and add it dropwise to the cold Grignard reagent solution via the dropping funnel.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm slowly to room temperature and stir overnight.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 6-substituted-2-methylquinoline derivative.
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for N-Alkylation of 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 6-Bromo-2-methylquinoline, a critical transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science research. The N-alkylation of the quinoline (B57606) nitrogen introduces a positive charge and a substituent, significantly altering the molecule's steric and electronic properties, which is a key strategy in modulating biological activity and material characteristics. The following protocol outlines a robust and versatile method using standard laboratory reagents and techniques.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core is a cornerstone of medicinal chemistry. N-alkylation of the quinoline nitrogen to form quaternary quinolinium salts is a fundamental transformation that allows for the diversification of lead compounds. This modification can enhance solubility, modulate bioavailability, and introduce specific interactions with biological targets. This compound is a valuable starting material, with the bromine atom at the 6-position providing a handle for further functionalization via cross-coupling reactions. This protocol details a classical approach to N-alkylation using alkyl halides.
Experimental Protocol: N-Alkylation of this compound
This protocol describes the synthesis of N-alkyl-6-bromo-2-methylquinolinium halides via the reaction of this compound with an appropriate alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Bromoethane, Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium Carbonate (K₂CO₃) (optional, for certain substrates and conditions)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or acetonitrile.
-
Reagent Addition: To the stirred solution, add the desired alkyl halide (1.1-1.5 eq). For less reactive alkyl halides, the addition of a mild base like potassium carbonate (1.2 eq) can be beneficial.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a temperature ranging from 50°C to 80°C. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of the more polar quinolinium salt product can be observed.
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The N-alkylated quinolinium salt often precipitates from the reaction mixture.
-
Isolation of Product: The precipitated product is collected by filtration. The solid is washed with a non-polar solvent such as diethyl ether or ethyl acetate to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure N-alkyl-6-bromo-2-methylquinolinium salt.
-
Drying: The purified product is dried under vacuum.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents.
| Alkylating Agent | Base (optional) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Iodomethane | None | Acetonitrile | Room Temp | 12-24 | 6-Bromo-1,2-dimethylquinolinium iodide |
| Bromoethane | K₂CO₃ | DMF | 60 | 24 | 1-Ethyl-6-bromo-2-methylquinolinium bromide |
| Benzyl bromide | None | Acetonitrile | 50 | 18 | 1-Benzyl-6-bromo-2-methylquinolinium bromide |
| Allyl bromide | None | Acetonitrile | Room Temp | 16 | 1-Allyl-6-bromo-2-methylquinolinium bromide |
Note: Reaction times and yields are indicative and may vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for the Utilization of 6-Bromo-2-methylquinoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-2-methylquinoline as a key intermediate in the development of novel agrochemicals. This document details key reactions, experimental protocols, and the biological activities of derived compounds, offering a valuable resource for researchers in crop protection and pesticide development.
Introduction: The Role of Quinolines in Agrochemicals
Quinoline (B57606) scaffolds are a cornerstone in the design of modern agrochemicals due to their broad spectrum of biological activities.[1][2] Derivatives of quinoline have been successfully developed as fungicides, herbicides, and insecticides, playing a crucial role in enhancing agricultural productivity and ensuring food security. The presence of the bromine atom at the 6-position of the 2-methylquinoline (B7769805) core provides a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the fine-tuning of biological efficacy.
Key Synthetic Transformations of this compound
The bromine atom at the 6-position of 2-methylquinoline is amenable to a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions are fundamental to the synthesis of a diverse library of agrochemical candidates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the quinoline core.[3]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between this compound and a boronic acid or ester, allowing for the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: This coupling reaction forms a C-C bond between this compound and a terminal alkyne, introducing alkynyl moieties.
-
Heck Coupling: The Heck reaction enables the formation of a C-C bond between this compound and an alkene, leading to vinylquinoline derivatives.
-
Buchwald-Hartwig Amination: This reaction is used to form a C-N bond between this compound and an amine, providing access to a wide range of amino-substituted quinolines.
Nucleophilic Aromatic Substitution (SNAr)
While less common for unactivated aryl halides, nucleophilic aromatic substitution can be a viable strategy, particularly if the quinoline ring is further activated with electron-withdrawing groups.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
General Protocol for Suzuki-Miyaura Coupling
Reaction: this compound + Ar-B(OH)₂ → 6-Aryl-2-methylquinoline
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Reaction: this compound + R-C≡CH → 6-(Alkynyl)-2-methylquinoline
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.
-
Work-up and purify as described for the Suzuki-Miyaura coupling.
General Protocol for Heck Coupling
Reaction: this compound + Alkene → 6-(Alkenyl)-2-methylquinoline
Materials:
-
This compound
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), alkene (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction to 100-140 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Work-up and purify as previously described.
General Protocol for Buchwald-Hartwig Amination
Reaction: this compound + R₂NH → 6-(Amino)-2-methylquinoline
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C for 2-24 hours, monitoring by TLC.
-
Cool the reaction, dilute with a suitable solvent, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Applications in Agrochemical Synthesis and Biological Activity
Derivatives of this compound have shown promise as active ingredients in fungicides, herbicides, and insecticides. The following tables summarize representative data for agrochemicals derived from related quinoline structures, providing a basis for the potential of this compound derivatives.
Fungicidal Activity
Quinoline-based compounds often exhibit potent antifungal properties. The introduction of various substituents at the 6-position can significantly influence their efficacy against a range of phytopathogens.
| Compound Class | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Quinolin-6-yloxyacetamides | Phytophthora infestans | 0.1 - 10 | [4] |
| 2-Aryl-3,4-dihydroisoquinolinium salts | Rhizoctonia solani | 5.03 | [5] |
| 6-Bromo-quinazolinone-metal chelates | Various fungi | - | [6] |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [7] |
Mechanism of Action: Some quinoline fungicides act by inhibiting tubulin polymerization, leading to the destabilization of microtubules in fungal cells.[4] Others may disrupt cell membrane integrity.[5]
Herbicidal Activity
Certain quinoline derivatives, particularly those incorporating pyrimidine (B1678525) or other heterocyclic moieties, have demonstrated herbicidal effects.
| Compound Class | Weed Species | Activity | Reference |
| Phenylpyrimidine derivatives | Raphanus sativus | Noticeable pre-emergent activity | [1][2] |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Good activity at 1 mM | [8][9] |
| Pyrimidine-substituted chlorsulfuron | Various weeds | High herbicidal activity | [10] |
Mechanism of Action: The herbicidal activity of these compounds often stems from the inhibition of specific enzymes crucial for plant growth and development.[2] For example, some may inhibit protoporphyrinogen (B1215707) oxidase.[8]
Insecticidal Activity
The quinoline scaffold has also been incorporated into insecticides, with modifications at various positions influencing their potency against different insect pests.
| Compound Class | Insect Species | Activity | Reference |
| Chlorinated quinoline-hydrazones | Rhynchophorus ferrugineus (Red Palm Weevil) | Moderate insecticidal activity | [11][12] |
| Quinoline derivatives | Mythimna separata | Significant insecticidal activity | [13] |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations and a general experimental workflow for the development of agrochemicals from this compound.
Caption: Key synthetic transformations of this compound.
Caption: General experimental workflow for agrochemical development.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. The reactivity of the C-Br bond at the 6-position allows for the application of a wide range of modern synthetic methodologies to generate diverse libraries of quinoline derivatives. The demonstrated fungicidal, herbicidal, and insecticidal potential of the quinoline scaffold underscores the importance of this compound as a starting point for the development of next-generation crop protection agents. Further exploration of the chemical space around this core structure holds significant promise for the discovery of new and effective agrochemical solutions.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Functionalization of the C6 Position of the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structural motif found in a wide array of pharmaceuticals, natural products, and functional materials.[1] The functionalization of the quinoline ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules.[2] The C6 position, located on the benzo moiety of the ring, is a particularly attractive site for modification to enhance biological activity and fine-tune physicochemical properties.[3] This document provides detailed application notes and experimental protocols for several key methods for the functionalization of the C6 position of the quinoline ring.
Introduction to C6 Functionalization of Quinoline
The strategic modification of the quinoline core at the C6 position can significantly impact a molecule's therapeutic efficacy, selectivity, and pharmacokinetic profile.[2] Functional groups introduced at this position can engage in crucial interactions with biological targets, improve solubility, and alter metabolic stability. Consequently, robust and versatile synthetic methods for C6 functionalization are in high demand in the field of drug discovery and development.[4] This guide focuses on several powerful and widely used methodologies for achieving this, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][5] These methods typically employ a pre-functionalized quinoline, such as a 6-bromoquinoline (B19933), as the starting material.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between a 6-haloquinoline and an organoboron reagent, typically a boronic acid.[3] This reaction is widely used to synthesize 6-aryl and 6-heteroaryl quinolines, which are valuable structures in medicinal chemistry.[3][6] For instance, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been identified as potent inhibitors of key oncology targets like HER-2 and EGFR kinases.[6]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the 6-bromoquinoline, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[3] The reaction is typically carried out in the presence of a base and in a suitable solvent mixture.[3]
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromoquinoline (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (e.g., 4:1 ratio), via syringe. The final concentration of the 6-bromoquinoline should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
| Entry | 6-Bromoquinoline Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | 6-Bromoquinoline | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[7] This reaction is a powerful tool for the synthesis of 6-aminoquinoline (B144246) derivatives, which are important pharmacophores.[5][8]
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-based catalytic cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the 6-haloquinoline, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the 6-aminoquinoline product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction.[9]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Skraup Synthesis of 6-Bromo-2-methylquinoline
Introduction
Quinolines and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The 6-bromo-2-methylquinoline scaffold is a particularly valuable intermediate for the synthesis of various therapeutic agents. The Skraup synthesis, and its modifications like the Doebner-von Miller reaction, offers a classic and effective method for constructing the quinoline (B57606) ring system.[1][2][3] This reaction typically involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[1][4][5]
This document provides a detailed protocol for the synthesis of this compound from 4-bromoaniline (B143363) and crotonaldehyde (B89634), a variation of the Skraup synthesis known as the Doebner-von Miller reaction.[6] The protocol is designed for researchers, scientists, and drug development professionals, offering a reproducible method for obtaining this key chemical intermediate.
Reaction and Mechanism
The synthesis of this compound is achieved by reacting 4-bromoaniline with crotonaldehyde. The overall reaction is as follows:
4-Bromoaniline + Crotonaldehyde → this compound
The mechanism for this reaction proceeds through several key steps:
-
Michael Addition: The amino group of 4-bromoaniline acts as a nucleophile and adds to the β-carbon of crotonaldehyde in a conjugate addition.[2]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, where the aromatic ring attacks the carbonyl carbon to form a six-membered ring.
-
Dehydration: The cyclic intermediate then loses a molecule of water to form a dihydroquinoline derivative.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. In some variations of this reaction, an oxidizing agent is added, while in others, the reaction conditions themselves facilitate the oxidation.[2][7]
Experimental Protocol
This protocol is adapted from a demonstrated synthesis of this compound.[6]
Materials and Equipment
-
Reagents:
-
4-Bromoaniline
-
trans-Crotonaldehyde
-
Silver(I)-exchanged montmorillonite (B579905) K10 (or another suitable Lewis acid/oxidizing system)
-
Diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Procedure
-
Reaction Setup: In a reaction flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.50 mmol) and trans-crotonaldehyde (1.00 mmol) in approximately 1.5 mL of diethyl ether.[6]
-
Catalyst Addition: To the solution, add silver(I)-exchanged montmorillonite K10 (0.50 g).[6]
-
Solvent Removal: Stir the mixture for 5 minutes at room temperature, then remove the diethyl ether under vacuum to obtain a dry powder.[6]
-
Heating: Heat the reaction mixture at 120 °C for 3 hours.[6] The reaction should be monitored by TLC to track the consumption of the starting materials and the formation of the product.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Initial Purification: Filter the reaction mixture through a short plug of silica gel, and wash the solid residue thoroughly with dichloromethane.[6]
-
Solvent Evaporation: Combine the filtrate and the washings, and remove the solvent under vacuum using a rotary evaporator to yield the crude product.[6]
-
Final Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final this compound.[6]
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.50 | 258 mg | Reactant |
| trans-Crotonaldehyde | C₄H₆O | 70.09 | 1.00 | 70 mg (approx. 83 µL) | Reactant |
| Silver(I)-exchanged montmorillonite K10 | N/A | N/A | N/A | 0.50 g | Catalyst |
| This compound | C₁₀H₈BrN | 222.08 | ~0.81 (based on 81% yield) | ~180 mg | Product |
Note: The yield of 81% is based on a reported procedure.[6] Actual yields may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Key steps in the formation of this compound.
Safety Precautions
-
The Skraup reaction and its variations can be highly exothermic and should be conducted with caution.[7][8][9]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Bromoaniline and crotonaldehyde are toxic and should be handled with care.
-
The solvents used (diethyl ether, dichloromethane, hexane, ethyl acetate) are flammable and volatile. Avoid open flames and ensure proper ventilation.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 6-Bromo-2-methylquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-Bromo-2-methylquinoline, a versatile scaffold for the synthesis of novel compounds for biological screening. This document outlines synthetic protocols for the modification of the quinoline (B57606) core, methodologies for biological evaluation, and presents quantitative data from structurally related compounds to guide research and development efforts.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold offers multiple reactive sites for chemical modification, making it an excellent starting point for the development of new therapeutic candidates. The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the 2-methyl group can also be a site for various transformations. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, thereby modulating its interaction with biological targets.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions at the C6-bromo position and modifications of the 2-methyl group.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the C6 position serves as a versatile handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the formation of C-C triple bonds, linking alkynyl groups to the quinoline core.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of various amine functionalities.
Modifications of the 2-Methyl Group
The 2-methyl group can be functionalized through various reactions, further expanding the chemical diversity of the synthesized library.
-
Oxidation: Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions such as reductive amination or amide bond formation.
-
Condensation Reactions: The methyl group can be activated to participate in condensation reactions with aldehydes or other electrophiles.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the derivatization of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid/ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 4:1 v/v dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 6-aryl-2-methylquinoline derivative.[1][2]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Degassed solvent (e.g., THF/Triethylamine mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound (1.1 eq.) in a suitable solvent system (e.g., 2:1 v/v THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq.) and the copper co-catalyst (CuI, 0.3 eq.).[1]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP)
-
Strong base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 0.04 eq.), phosphine ligand (e.g., BINAP, 0.05 eq.), and strong base (e.g., NaOtBu, 1.4 eq.) in a reaction vessel.
-
Add this compound (1.25 eq.) and the desired amine (1.0 eq.).[1]
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to approximately 120 °C for 2-4 hours (microwave irradiation can be used).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Biological Screening Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, SW480)
-
Cell culture medium and supplements
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Quantitative Data
While specific quantitative biological activity data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the in vitro activity of structurally related bromo-substituted quinazoline (B50416) and quinolin-2-one derivatives. This data can serve as a valuable reference for predicting the potential biological activity of novel this compound analogs.
Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives [5]
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) |
| 8a | Aliphatic linker to SH | MCF-7 | 15.85 ± 3.32 |
| 8a | Aliphatic linker to SH | SW480 | 17.85 ± 0.92 |
| 8e | p-methylphenyl | MCF-7 | 35.14 ± 6.87 |
| 8e | p-methylphenyl | SW480 | 63.15 ± 1.63 |
| 8d | m-methylphenyl | MCF-7 | 59.15 ± 5.73 |
| 8d | m-methylphenyl | SW480 | 72.45 ± 2.90 |
| Erlotinib | (Reference Drug) | MCF-7 | >100 |
| Cisplatin | (Reference Drug) | SW480 | 11.25 ± 2.01 |
Data sourced from a study on 6-bromo quinazoline derivatives and is intended for comparative purposes.[6]
Table 2: Antimicrobial Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives [7]
| Compound | Microorganism | MIC (µg/mL) |
| VIIa | E. coli | 1.56 |
| VIIa | S. typhimurium | 3.125 |
| VIIa | L. monocytogenes | 1.56 |
| VIIa | S. aureus | 25 |
| VIIa | P. aeruginosa | 25 |
| VIIa | B. cereus | 25 |
| VIIc | C. albicans | 0.78 |
| VIIc | A. flavus | 0.097 |
Data represents the Minimum Inhibitory Concentration (MIC) for select 6,8-dibromo-4(3H)quinazolinone derivatives and is provided as a reference for potential antimicrobial activity.[7]
Visualizations
The following diagrams illustrate the general workflows and potential mechanisms of action relevant to the derivatization and screening of this compound.
Caption: General workflow for derivatization and biological screening.
Caption: Potential inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylquinoline. Our goal is to help you identify and mitigate common impurities, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound is the Doebner-von Miller reaction. This method involves the reaction of 4-bromoaniline (B143363) with an α,β-unsaturated aldehyde, typically crotonaldehyde (B89634), under acidic conditions.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the starting materials and side reactions.
-
Unreacted Starting Materials: Residual 4-bromoaniline and crotonaldehyde.
-
Polymeric/Tarry Byproducts: Acid-catalyzed polymerization of crotonaldehyde is a major side reaction, leading to the formation of high-molecular-weight, often intractable, tars.[1]
-
-
Solvent-Related Impurities: Residual solvents used during the reaction or purification steps.
Q3: Is the formation of isomeric impurities, such as 8-Bromo-2-methylquinoline, a significant concern?
A3: For the Doebner-von Miller synthesis starting from 4-bromoaniline, the formation of isomeric quinoline (B57606) products is generally not a major concern. The reaction is highly regioselective, and the cyclization strongly favors the formation of the 6-bromo isomer.
Q4: What analytical techniques are best for identifying impurities in my this compound sample?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and for initial assessment of crude product purity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual starting materials and some side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to identify and characterize unknown impurities. It can also be used for quantitative analysis (qNMR).
Troubleshooting Guides
Issue 1: Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a dark, viscous, or solid tar.
-
Low yield of the desired product.
-
Difficulty in isolating the product from the reaction mixture.
Root Cause: The acidic conditions required for the Doebner-von Miller reaction can catalyze the self-condensation and polymerization of crotonaldehyde. This is one of the most common side reactions.[1]
Solutions:
-
Slow Addition of Crotonaldehyde: Add the crotonaldehyde dropwise to the heated acidic solution of 4-bromoaniline. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate tar formation. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Use of a Co-solvent: Employing a biphasic system, such as toluene/aqueous acid, can sequester the crotonaldehyde in the organic phase, reducing its polymerization in the acidic aqueous phase.[1]
Issue 2: Presence of Unreacted 4-Bromoaniline in the Final Product
Symptoms:
-
Characteristic signals of 4-bromoaniline are observed in the 1H NMR spectrum of the purified product (typically two doublets in the aromatic region, one for protons ortho to the amino group and one for protons meta, and a broad singlet for the -NH2 protons).
-
An additional spot corresponding to 4-bromoaniline is observed on the TLC plate.
Root Cause:
-
Incomplete reaction.
-
Inefficient purification.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress by TLC until the 4-bromoaniline spot is no longer visible.
-
Purification:
-
Acid Wash: During the work-up, washing the organic extract with dilute aqueous acid (e.g., 1M HCl) will protonate the basic 4-bromoaniline, transferring it to the aqueous layer.
-
Column Chromatography: If an acid wash is not feasible, careful column chromatography can separate the more polar 4-bromoaniline from the less polar this compound.
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Type | Identification Method | Expected 1H NMR Signals (in CDCl3) |
| 4-Bromoaniline | Unreacted Starting Material | TLC, GC-MS, 1H NMR | δ ~6.5-7.3 ppm (aromatic protons, two doublets), δ ~3.7 ppm (broad singlet, -NH2)[2][3] |
| Crotonaldehyde | Unreacted Starting Material | GC-MS, 1H NMR | δ ~9.5 ppm (aldehyde proton), δ ~6.1-7.1 ppm (vinyl protons), δ ~2.1 ppm (methyl protons) |
| Polymeric/Tarry Byproducts | Side Product | 1H NMR | Broad, unresolved signals in the aliphatic and aromatic regions. |
| Residual Solvents (e.g., Toluene, Ethyl Acetate) | Purification-Related | GC-MS, 1H NMR | Characteristic signals for the specific solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Doebner-von Miller Reaction
Materials:
-
4-Bromoaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (or another suitable Lewis acid)
-
Toluene (optional, for biphasic system)
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for elution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromoaniline in a mixture of concentrated hydrochloric acid and water.
-
Heat the solution to reflux.
-
Slowly add crotonaldehyde dropwise to the refluxing solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions and monitor by TLC to isolate the pure this compound.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
Caption: Troubleshooting logic for excessive tar formation during the synthesis.
References
Technical Support Center: Optimizing the Skraup Synthesis of 6-Bromo-2-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 6-Bromo-2-methylquinoline synthesis via the Skraup reaction.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, offering actionable solutions to enhance reaction outcomes.
Question 1: My Skraup reaction is extremely exothermic and difficult to control. How can I prevent a runaway reaction and improve safety?
A runaway Skraup reaction is a major safety hazard that can also lead to decreased yield and increased tar formation. The primary cause is the highly exothermic nature of the condensation and oxidation steps.
Immediate Actions:
-
If safely possible, immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.
-
Ensure adequate ventilation and have a blast shield in place.
Preventative Measures:
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Use a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) is highly recommended.[1][2] It is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[1][2] Boric acid can also serve this purpose.[1]
-
Controlled Reagent Addition: Add reagents in the correct order: the aniline (B41778) (4-bromoaniline), the moderating agent (ferrous sulfate), glycerol (B35011), and then slowly and carefully add concentrated sulfuric acid while cooling the mixture.[2]
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Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source. The reaction's own exotherm should sustain boiling for some time. Reapply heat only after this initial vigorous phase has subsided.[2]
Question 2: I am experiencing consistently low yields of this compound. What are the likely causes and how can I improve them?
Low yields are a common issue in the Skraup synthesis and can stem from several factors, including incomplete reactions, side-product formation, and purification losses.
Potential Causes & Solutions:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration (typically 3-4 hours) at the optimal temperature (around 140-145°C) after the initial exotherm.[3][4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) if possible.[5]
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Side Reactions: The primary side reaction is the polymerization of the acrolein intermediate (formed from glycerol dehydration), leading to significant tar formation.[1] To minimize this:
-
Suboptimal Oxidizing Conditions: While concentrated sulfuric acid at high temperatures can act as the oxidizing agent, other agents like arsenic acid or nitrobenzene (B124822) are sometimes used.[2][3] However, using an external oxidizing agent can complicate purification. Sticking to the modified protocols that manage the exotherm often provides the best balance.
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Inefficient Work-up and Purification: Significant product loss can occur during isolation. After the reaction, the mixture should be allowed to cool before being carefully poured into ice water to quench the reaction.[3][4] The solution must then be neutralized to a specific pH before extraction.[4] Toluene (B28343) is an effective solvent for extracting the product.[3][4]
Question 3: My reaction produces a large amount of tar and a dark, viscous residue, making product isolation nearly impossible. How can I prevent this?
Tar and polymer formation is arguably the most significant challenge in the Skraup synthesis, directly resulting from the polymerization of acrolein under the harsh acidic and high-temperature conditions.[1]
Prevention Strategies:
-
Controlled Temperature: Avoid excessively high temperatures, which accelerate polymerization.[5] A range of 140-145°C is often optimal for the synthesis of 6-bromoquinoline.[3][4]
-
Efficient Mixing: Vigorous and constant stirring is crucial to ensure even heat distribution and prevent localized "hot spots" where polymerization can initiate.[1]
-
Moderating Agents: As mentioned, ferrous sulfate helps control the reaction rate, which in turn reduces the likelihood of uncontrolled polymerization.[1][2]
-
Proper Work-up: After the reaction, a steam distillation can sometimes be employed to separate the volatile quinoline (B57606) product from the non-volatile tarry residue.[2] However, for 6-bromoquinoline, a direct quench followed by neutralization and solvent extraction is more common.[3]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the Skraup synthesis of this compound?
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4-Bromoaniline (B143363): The aromatic amine that provides the benzene (B151609) portion of the quinoline ring.
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Glycerol: Acts as the source for the three-carbon chain needed for the pyridine (B92270) ring. It dehydrates in the presence of hot, concentrated sulfuric acid to form acrolein (an α,β-unsaturated aldehyde), which is the key reactive intermediate.[3]
-
Concentrated Sulfuric Acid: Serves multiple roles. It is a dehydrating agent that converts glycerol to acrolein, a catalyst for the cyclization step, and can also act as the oxidizing agent at high temperatures to aromatize the dihydroquinoline intermediate.[3]
-
Ferrous Sulfate (Moderator): While optional, it is highly recommended to control the reaction's exothermicity, leading to a safer reaction and often a better yield.[1][2]
Q2: What are the expected yields for this synthesis? Yields for the Skraup synthesis can be highly variable. Traditional, unoptimized methods may result in yields of 40-50%.[6] However, by implementing the control measures described, such as using a catalyst/moderator and maintaining strict temperature control, yields can be improved significantly, often into the 70-85% range.
Q3: How is the final this compound product purified? The crude product obtained after extraction is typically a dark oil or solid. The most effective method for purification is vacuum distillation .[3] The fraction boiling at 150-155°C under a vacuum of 15 mmHg is collected as the pure product.[3][4] For smaller scales or to remove closely related impurities, column chromatography or recrystallization can also be considered.[7]
Data Presentation: Reaction Parameter Optimization
The following table summarizes key reaction parameters from an optimized protocol for the synthesis of 6-Bromoquinoline, highlighting conditions that favor higher yields.
| Parameter | Optimized Condition | Rationale / Impact on Yield | Reference |
| Starting Material | 4-Bromoaniline | Precursor for the quinoline core | [3][4] |
| Reagents | Glycerol, H₂SO₄ (80-90%) | Glycerol is the C3 source; acid is catalyst/dehydrator | [4] |
| Catalyst/Moderator | Potassium Iodide or Ferrous Sulfate | Controls exotherm, reduces tar, improves yield | [2][4] |
| Temperature | 140-145 °C | Optimal for reaction rate while minimizing polymerization | [3][4] |
| Reaction Time | 3 hours (post-glycerol addition) | Ensures reaction completion | [3][4] |
| Work-up pH | Neutral (pH ~7) | Critical for efficient extraction of the basic product | [4] |
| Purification | Vacuum Distillation (150-155 °C / 15 mmHg) | Effectively separates the product from non-volatile tars | [3][4] |
| Typical Yield | >75% | Achievable with optimized and controlled conditions | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on an optimized protocol.
Materials:
-
4-Bromoaniline
-
Concentrated Sulfuric Acid (90%)
-
Glycerol (anhydrous)
-
Potassium Iodide (or Ferrous Sulfate)
-
Ammonia (B1221849) solution
-
Toluene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the catalyst (e.g., potassium iodide) and 4-bromoaniline to the dilute sulfuric acid.
-
Heating: Begin stirring and heat the mixture to a stable temperature of 140-145°C.[4]
-
Glycerol Addition: Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature and allow for the steady distillation of water.
-
Reaction: After the glycerol addition is complete, maintain the mixture at 140-145°C with vigorous stirring for 3 hours to ensure the dehydration and cyclization reactions go to completion.[4]
-
Quenching: Allow the reaction mixture to cool. In a separate large beaker, prepare a sufficient amount of ice water. Slowly and carefully pour the cooled, viscous reaction mixture into the ice water with vigorous stirring.
-
Neutralization: Cool the quenched solution in an ice bath. Slowly add ammonia solution dropwise while monitoring the pH. Continue adding until the pH of the system is neutral (pH 6-7).
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with toluene.[3][4] Combine the organic layers.
-
Drying and Concentration: Dry the combined toluene extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the toluene using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction that distills at 150-155°C / 15 mmHg.[3][4] This will yield the final product as a yellowish solid or oil.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Skraup synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Temperature for 6-Bromo-2-methylquinoline Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Bromo-2-methylquinoline, with a specific focus on temperature optimization.
Troubleshooting Guide
Optimizing the reaction temperature is crucial for maximizing yield and purity. The following table addresses common issues related to temperature control during the synthesis of this compound.
| Issue Encountered | Potential Temperature-Related Cause | Recommended Solutions & Actions |
| Low or No Yield | Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. This results in a sluggish or incomplete reaction.[1] | Gradually increase the temperature in 10-15°C increments. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For Skraup synthesis, ensure the temperature reaches 130-140°C for the final heating phase.[2] |
| Formation of Tar/Polymeric Byproducts | Excessive Temperature: Overheating, especially in strong acidic conditions like the Doebner-von Miller or Skraup synthesis, can lead to the polymerization of intermediates or the decomposition of reactants and products.[1][2] | Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3] For exothermic reactions, consider stepwise heating or the slow, dropwise addition of reagents to control localized overheating.[3] Utilizing a moderating agent like ferrous sulfate (B86663) in the Skraup reaction can also help control the reaction's vigor.[4] |
| Incomplete Reaction | Suboptimal Temperature Profile: Many quinoline (B57606) syntheses benefit from a specific heating profile rather than a single constant temperature. | For the Skraup synthesis of 6-bromoquinoline (B19933), a typical procedure involves heating to 140-145°C before the dropwise addition of glycerol (B35011).[5] For the Doebner-von Miller reaction, refluxing the aniline (B41778) in acid before the slow addition of the carbonyl compound can be effective.[3] |
| Presence of Dihydroquinoline Impurities | Insufficient Temperature for Oxidation: The final step in many quinoline syntheses is the oxidation of a dihydroquinoline intermediate. If the temperature is too low, this oxidation may be incomplete.[3] | Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the oxidation to completion. The use of an appropriate oxidizing agent is also critical.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the Doebner-von Miller synthesis of this compound?
A1: The Doebner-von Miller reaction often requires significant heating. A common approach involves heating the aniline derivative (4-bromoaniline) in an acidic medium (like hydrochloric acid) to reflux. The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) is then added dropwise.[3] The reaction temperature is typically maintained at the reflux temperature of the solvent system, which can be around 100°C or higher, to ensure the reaction proceeds efficiently.[6]
Q2: How should the temperature be controlled during a Skraup synthesis to avoid a violent reaction?
A2: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[4][7] A key strategy is to heat the mixture of the aniline (4-bromoaniline), sulfuric acid, and a moderator like ferrous sulfate gently at the beginning.[4] Once the initial reaction subsides, the temperature can be increased to boil the mixture for several hours to complete the reaction.[4] For the synthesis of 6-bromoquinoline, heating the initial mixture to 140-145°C before the slow addition of glycerol is a recommended procedure.[5]
Q3: Can microwave-assisted synthesis be used to optimize the temperature for quinoline synthesis?
A3: Yes, microwave irradiation is an effective technique for optimizing quinoline synthesis. It provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[2] For instance, a Friedländer condensation can be carried out at a constant temperature of 160°C for just 10 minutes in a microwave reactor.[2] This method allows for precise temperature control and can lead to improved yields and cleaner reactions.
Q4: What is the impact of excessively high temperatures on the stability of the this compound product?
A4: While heating is necessary for the synthesis, excessively high temperatures can lead to the decomposition of the final this compound product.[1] Thermal decomposition can result in the formation of complex, often tarry, byproducts, which will reduce the overall yield and complicate the purification process. It is crucial to identify the optimal temperature that provides a good reaction rate without causing significant product degradation.
Experimental Protocols
Protocol 1: Temperature Optimization for the Skraup Synthesis of 6-Bromoquinoline
This protocol outlines a general approach to optimize the temperature for the synthesis of 6-bromoquinoline from 4-bromoaniline (B143363).
Materials:
-
4-Bromoaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline and concentrated sulfuric acid.
-
If using a moderator, add ferrous sulfate to the mixture.
-
Heat the mixture to a starting temperature of 120°C.
-
In parallel setups, run the reaction at increasing temperature intervals (e.g., 130°C, 140°C, 150°C).
-
Slowly add anhydrous glycerol dropwise to each reaction mixture while maintaining the set temperature.
-
After the addition is complete, continue to heat the reactions for 3-4 hours.[2]
-
Monitor the progress of each reaction by TLC.
-
After cooling, carefully pour each reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide (B78521) solution.
-
Extract the product with an organic solvent (e.g., toluene), dry the organic layer, and evaporate the solvent.
-
Analyze the yield and purity of the crude product from each temperature condition using GC or NMR.
Data Presentation
| Reaction Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Purity (by GC/NMR) | Notes |
| 120 | 4 | Low | Moderate | Incomplete reaction observed on TLC. |
| 130 | 4 | Moderate | High | Significant product formation. |
| 140 | 4 | High | High | Optimal balance of yield and purity. |
| 150 | 4 | Moderate | Moderate | Increased formation of byproducts/tar. |
Mandatory Visualizations
Caption: A flowchart detailing the systematic approach to optimizing reaction temperature.
Caption: The cause-and-effect relationship between temperature and reaction outcomes.
References
troubleshooting low yield in Sonogashira coupling of 6-Bromo-2-methylquinoline
Welcome to the technical support center for the Sonogashira coupling of 6-Bromo-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the success of the Sonogashira coupling with this compound?
The success of the Sonogashira coupling with this compound hinges on several key factors. The choice of palladium catalyst and, if used, a copper(I) co-catalyst is crucial.[1][2] The reaction is also sensitive to the choice of base, solvent, and reaction temperature.[3][4] Furthermore, the purity of the reagents and the exclusion of oxygen are critical to prevent side reactions and catalyst deactivation.[3][5] The steric hindrance from the methyl group at the 2-position of the quinoline (B57606) ring can also influence the reaction, potentially requiring more robust catalytic systems or optimized conditions.[6]
Q2: Can the nitrogen atom in the quinoline ring interfere with the Sonogashira coupling reaction?
Yes, the nitrogen atom in the quinoline ring can potentially coordinate with the palladium catalyst.[5] This coordination can sometimes inhibit the catalytic cycle, leading to lower yields. The selection of appropriate ligands, particularly bulky, electron-rich phosphine (B1218219) ligands, can help mitigate this by favoring the desired catalytic pathway.[5]
Q3: What are the most common side reactions observed in the Sonogashira coupling of this compound, and how can they be minimized?
The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[6][7] This is particularly common when using a copper(I) co-catalyst in the presence of oxygen.[5][8] To minimize this, it is essential to perform the reaction under strictly anaerobic (oxygen-free) conditions by thoroughly degassing the solvents and using an inert atmosphere (e.g., argon or nitrogen).[3][9] Another potential side reaction is the debromination of the starting material, leading to the formation of 2-methylquinoline.[5] This can be influenced by the choice of base and the presence of any protic impurities.[5]
Q4: Is a copper co-catalyst always necessary for this reaction?
While the traditional Sonogashira coupling employs a copper(I) co-catalyst to facilitate the reaction, copper-free protocols have been developed.[1][8] The primary reason for omitting copper is to prevent the homocoupling of the alkyne (Glaser coupling).[7][8] However, copper-free systems may require more active palladium catalysts, specific ligands, or higher reaction temperatures to achieve comparable yields.[9]
Troubleshooting Guide
Issue 1: Low to No Product Yield
When faced with a low or non-existent yield, a systematic approach to troubleshooting is recommended. The following are potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Ensure Catalyst Activity: The palladium catalyst, particularly Pd(0) complexes, can be sensitive to air and moisture.[3] Using a freshly opened bottle or a well-stored catalyst is advisable. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1] The copper(I) iodide co-catalyst can also degrade over time; using a fresh supply is recommended.[3] |
| Inappropriate Ligand | Screen Different Ligands: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[5] For a substrate like this compound, which has a potentially coordinating nitrogen atom, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.[2][5] |
| Suboptimal Base | Evaluate Base Choice and Amount: An amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HBr byproduct and act as a solvent.[3][10] However, for less reactive aryl bromides, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective, particularly in copper-free systems.[9][11] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).[10] |
| Incorrect Solvent | Solvent Screening: The solvent can significantly impact the solubility of reagents and the stability and activity of the catalyst.[4][5] While THF and DMF are common choices, other solvents like dioxane or toluene (B28343) can be effective.[10][12] For copper-free systems, polar aprotic solvents can be beneficial.[9] However, in some cases, polar solvents like DMF can displace ligands from the palladium complex, slowing the reaction.[4] |
| Insufficient Temperature | Optimize Reaction Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require heating.[3] A reaction temperature in the range of 50-110 °C is common for Sonogashira couplings of aryl bromides.[10][12] If the reaction is sluggish, a gradual increase in temperature may be necessary. |
| Poor Reagent Quality | Purify Starting Materials: Impurities in the this compound or the terminal alkyne can poison the catalyst.[3] Ensure the purity of your starting materials, purifying them if necessary. |
| Presence of Oxygen | Ensure Anaerobic Conditions: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the Pd(0) catalyst.[3][5] It is crucial to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[9] |
Issue 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
The formation of a symmetrical di-alkyne is a common side reaction.
| Potential Cause | Troubleshooting Steps & Rationale |
| Presence of Oxygen | Rigorous Exclusion of Air: This is the most common cause of Glaser coupling, especially in copper-catalyzed reactions.[5][7] Ensure all components of the reaction are thoroughly deoxygenated and the reaction is run under a positive pressure of an inert gas.[9] |
| Copper Co-catalyst | Consider a Copper-Free Protocol: The most direct way to eliminate copper-promoted homocoupling is to switch to a copper-free Sonogashira protocol.[9] This will likely require re-optimization of the catalyst, ligand, and reaction conditions. |
| High Alkyne Concentration | Slow Addition of Alkyne: In some instances, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9] |
Issue 3: Formation of Palladium Black
The appearance of a black precipitate is indicative of catalyst decomposition.
| Potential Cause | Troubleshooting Steps & Rationale |
| Unstable Catalyst Complex | Ligand Choice: The formation of palladium black suggests that the palladium(0) species is not sufficiently stabilized. Using a more suitable phosphine ligand, particularly one that is bulkier and more electron-rich, can help to maintain the integrity of the catalytic complex.[13] |
| Solvent Effects | Solvent Screening: Certain solvents may be more prone to promoting the formation of palladium black.[13] If this is a persistent issue, consider screening alternative solvents. |
| High Temperature | Temperature Optimization: Excessively high temperatures can lead to catalyst decomposition.[8] It is important to find an optimal temperature that allows for a reasonable reaction rate without causing the catalyst to crash out of solution. |
Experimental Protocols
Below is a general protocol for the Sonogashira coupling of this compound. This should be considered a starting point, and optimization of various parameters may be necessary for specific terminal alkynes.
Standard Copper-Catalyzed Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) iodide (CuI) (4-10 mol%).[10]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[10]
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids. Then, add an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv.).[10]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Copper-Free Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.).[10][11]
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene) followed by the terminal alkyne (1.2-1.5 equiv.).[10]
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[10]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the copper-catalyzed protocol.
Data Presentation
The following tables summarize the effects of different reaction parameters on the Sonogashira coupling, based on literature data for similar substrates. These should be used as a guide for optimization.
Table 1: Effect of Different Palladium Catalysts and Bases on Sonogashira Coupling of a Haloquinoline
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane | 52 |
| 2 | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 57 |
| 3 | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | Trace |
| 4 | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 18 |
| 5 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | 1,4-Dioxane | 20 |
| 6 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 70 |
| 7 | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 78 |
Adapted from a study on the optimization of a modified Sonogashira coupling of a haloquinoline.[11]
Table 2: Effect of Different Solvents on Sonogashira Coupling of a Haloquinoline with Pd(PPh₃)₄ and Cs₂CO₃
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 78 |
| 2 | Toluene | 31 |
| 3 | THF | 28 |
| 4 | DMF | 13 |
Adapted from a study on the optimization of a modified Sonogashira coupling of a haloquinoline.[11]
Table 3: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Base | Temperature (°C) | Yield |
| 1 | Piperidine | 50 | High |
| 2 | NEt₃ | 50 | High |
| 3 | Cs₂CO₃ | 25 | Poor |
| 4 | K₂CO₃ | 25 | Poor |
| 5 | DIPEA | 25 | Poor |
Adapted from a study on the optimization of Sonogashira reactions.[3][14]
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. books.lucp.net [books.lucp.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
preventing catalyst deactivation in Suzuki reactions with quinolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving quinoline (B57606) substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions involving quinolines particularly challenging?
A1: The primary challenge arises from the nitrogen atom in the quinoline ring, which can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, where the active sites of the catalyst are blocked, preventing it from participating in the catalytic cycle and leading to low or no product yield.[1][2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[3]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.[1]
-
The need for higher catalyst loading to achieve the desired conversion.[1]
-
A change in the color of the reaction mixture, which could indicate the formation of inactive palladium species (e.g., palladium black).[1][4][5]
-
In the case of heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping or a color change.[1]
Q3: How can I prevent or minimize catalyst deactivation when using quinoline substrates?
A3: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][6] These ligands can shield the palladium center, promoting the desired catalytic steps over the deactivating coordination of the quinoline nitrogen.[1][2]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[2]
-
Slow Addition: A slow addition of the quinoline coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[2]
-
Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst by generating the active Pd(0) species in situ before adding the quinoline substrate can improve performance.[1]
Q4: What are the most common side reactions in Suzuki couplings with quinolines and how can I avoid them?
A4: Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[2] This can be minimized by using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, and by using milder bases like potassium fluoride (B91410) (KF) or running the reaction under anhydrous conditions where appropriate.[2][6]
-
Homocoupling: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.[2][6] It is often promoted by the presence of oxygen.[2][6] Thoroughly degassing the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) is crucial to prevent this.[6]
-
Dehalogenation: The halogen atom on the quinoline is replaced by a hydrogen atom.[6] The choice of base and solvent can influence this side reaction; screening different bases and ensuring anhydrous conditions may help.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Poisoning by Quinoline Nitrogen: The nitrogen atom of the quinoline substrate is coordinating to the palladium catalyst, rendering it inactive.[1][2] | 1. Switch to a bulkier, more electron-rich ligand: Use ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[2][6] 2. Use a palladium precatalyst: This ensures efficient generation of the active catalyst.[2] 3. Slow addition of the quinoline: This keeps the concentration of the potential poison low.[2] |
| Inactive Catalyst: The Pd(II) source is not being reduced to the active Pd(0) species, or the catalyst has been oxidized by atmospheric oxygen.[2] | 1. Ensure thorough degassing: Bubble an inert gas (argon or nitrogen) through the solvent and reaction mixture.[2][6] 2. Use a pre-catalyst that readily forms Pd(0). [6] | |
| Poor Solubility: Reactants are not fully dissolved in the chosen solvent system.[2] | 1. Screen different solvents or solvent mixtures: Common choices include dioxane, THF, DMF, and toluene, often with water.[2][6] 2. Increase the reaction temperature. [2] | |
| Incomplete Reaction | Sub-optimal Reaction Conditions: The temperature, reaction time, or choice of base may not be ideal for the specific substrates. | 1. Optimize reaction temperature: While some reactions work at room temperature, heating is often necessary (typically 80-120 °C).[6] 2. Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal time.[7] 3. Screen different bases: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction.[6] |
| Boronic Acid/Ester Instability: The boronic acid may be decomposing under the reaction conditions (protodeboronation).[6] | 1. Use more stable boronic esters: Pinacol esters or trifluoroborate salts are good alternatives.[6] 2. Use a milder base: Consider using KF.[6] | |
| Formation of Side Products | Homocoupling of Boronic Acid: This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[2][6] | 1. Thoroughly degas all solvents and the reaction mixture. [6] 2. Add a mild reducing agent if necessary. [2] |
| Dehalogenation of Haloquinoline: The halogen is replaced by a hydrogen atom. | 1. Screen different bases and solvents. [6] 2. Ensure anhydrous conditions if appropriate for the protocol. [6] |
Data Presentation
Table 1: Comparison of Ligands for Suzuki Coupling of a Haloquinoline
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | MeCN/H₂O | 80 | Low/No Product | [8] |
| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 60-80 | [6][9] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 110 | >90 | [2][3] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 110 | >90 | [2] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 110 | High | [3] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | RT-80 | Good | [10][11] |
Yields are representative and can vary based on specific substrates.
Table 2: Effect of Base and Solvent on Suzuki Coupling Yields
| Base | Solvent System | Temperature (°C) | Typical Yield | Reference |
| K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [6] |
| Cs₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [6] |
| K₃PO₄ | Dioxane/H₂O | 100-110 | Often Excellent | [6][10] |
| Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | Variable | [12] |
| KF | Dioxane | 80 | Good (for base-sensitive substrates) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Haloquinoline
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (argon or nitrogen), add the haloquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[2][3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, often with a small amount of water) via syringe.[2][3]
-
Degassing: Degas the resulting mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6][7]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6][7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[6][7]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[7]
Protocol 2: Catalyst Pre-activation
In some cases, pre-activating the catalyst before the addition of the quinoline substrate can be beneficial.[1]
-
In a separate flask under an inert atmosphere, stir the palladium source and ligand in a portion of the reaction solvent at the reaction temperature for 15-30 minutes. This helps to form the active Pd(0) species.
-
In the main reaction flask, combine the boronic acid/ester and the base in the remaining solvent.
-
Transfer the pre-activated catalyst solution to the main reaction flask via cannula.
-
Finally, add the haloquinoline to the reaction mixture (can be added slowly as a solution).
-
Proceed with the reaction as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of Bromoquinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of bromoquinolines?
A1: The main challenges stem from the inherent reactivity of the quinoline (B57606) ring and the directing effects of the bromine substituent. Key issues include:
-
Controlling Regioselectivity: The quinoline nucleus has multiple reactive C-H bonds, making it difficult to target a specific position. The positions ortho and para to the nitrogen atom (C2, C4, C5, C7) are electronically activated, while the C3, C6, and C8 positions are generally less reactive. The position of the bromine atom further complicates this by influencing the electronic and steric environment of the adjacent C-H bonds.
-
Harsh Reaction Conditions: Many traditional methods for quinoline synthesis and functionalization require harsh conditions, such as high temperatures and strong acids or bases, which can lead to poor functional group tolerance and the formation of side products.[1]
-
Substrate Scope Limitations: Catalytic systems are often highly specific to the substrate, and a method that works well for one bromoquinoline isomer may not be suitable for another. For example, certain copper-catalyzed reactions are unreactive with 3-bromoquinoline (B21735) N-oxide.[1][2]
-
Competing Reactions: Nucleophilic substitution of the bromine atom can compete with the desired C-H functionalization, particularly when using strong nucleophiles or organometallic reagents.[3]
Q2: How can I selectively functionalize the C2-position of a bromoquinoline?
A2: C2-functionalization is often achieved through transition metal-catalyzed C-H activation, frequently using quinoline N-oxides to direct the catalyst to the C2 position.[1][2] Palladium, rhodium, and copper-based catalytic systems are commonly employed.[1][4] For instance, Rh-catalyzed C2 arylation with aryl bromides has been successfully demonstrated.[1]
Q3: What methods are available for functionalizing the C3-position of a bromoquinoline?
A3: The C3-position is generally less reactive and its functionalization can be challenging. One effective strategy is a bromine-magnesium exchange reaction on a dibromoquinoline (e.g., 2,3-dibromoquinoline) followed by reaction with an electrophile.[3] This allows for the introduction of various functional groups at the C3-position.
Q4: Is it possible to achieve functionalization at the C8-position?
A4: Yes, C8-functionalization can be achieved by using a directing group attached to the nitrogen atom. For example, an NHPiv directing group can facilitate Rh-catalyzed olefination at the C8-position.[1][4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Regioisomer
| Possible Cause | Suggested Solution |
| Incorrect Catalyst System | The choice of metal catalyst and ligand is crucial for regioselectivity. For C2-functionalization of quinoline N-oxides, copper-based catalysts like CuBr have proven effective, whereas palladium catalysts may be unsuccessful.[1][2] Screen different metal-ligand combinations. |
| Sub-optimal Reaction Conditions | Temperature, solvent, and base can significantly impact the reaction outcome. Perform a systematic optimization of these parameters. For instance, in a Pd-catalyzed C2-heteroarylation, Ag₂CO₃ as an oxidant and pyridine (B92270) as a base were found to be most effective.[1][2] |
| Poor Substrate Reactivity | The electronic properties of the substituents on the quinoline ring can affect its reactivity. Electron-donating groups may deactivate certain positions towards electrophilic attack. For example, 6-methoxyquinoline (B18371) N-oxide can be unreactive under certain C2-carbamoylation conditions.[1][2] Consider modifying the substrate or using a more reactive coupling partner. |
| Decomposition of Reagents | Some reagents, like indoles, can be unstable under oxidative conditions.[1][2] Ensure the reaction is performed under an inert atmosphere if necessary and that all reagents are pure. |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Lack of a Directing Group | For positions that are not electronically favored, the use of a directing group is often necessary to achieve high regioselectivity.[4] For C8-functionalization, consider introducing a directing group at the N1 position.[1][4] |
| Steric Hindrance | Bulky substituents on the quinoline ring or the coupling partner can hinder the approach of the catalyst to the desired position, leading to reaction at a less hindered site. Consider using a less sterically demanding coupling partner or a catalyst with a smaller ligand. |
| Competing Reaction Pathways | The reaction may proceed through multiple mechanistic pathways leading to different products. The choice of solvent and additives can sometimes favor one pathway over another. For example, the addition of tetrabutylammonium (B224687) bromide has been shown to be effective in certain Pd-catalyzed reactions.[1][2] |
Quantitative Data Summary
Table 1: Regioselective C2-Arylation of Quinolines with Aryl Bromides
| Entry | Quinoline Substrate | Aryl Bromide | Yield (%) |
| 1 | Quinoline | 4-Bromotoluene | 86 |
| 2 | Quinoline | 4-Bromoanisole | 75 |
| 3 | Quinoline | 4-Bromobenzonitrile | 68 |
| 4 | Quinoline | 2-Bromotoluene | 0 |
| 5 | 6-Methylquinoline | 4-Bromotoluene | 72 |
Data adapted from a study on Rh-catalyzed C2 arylation.[1]
Table 2: Regioselective Functionalization via Br/Mg Exchange and Deprotonation
| Entry | Starting Material | Reagent 1 | Reagent 2 / Electrophile | Product | Yield (%) |
| 1 | 3-Bromoquinoline | TMPMgCl·LiCl | 1,2-dibromo-1,1,2,2-tetrachloroethane | 2,3-Dibromoquinoline | 65 |
| 2 | 2,3-Dibromoquinoline | iPrMgCl·LiCl | Ethyl cyanoformate | 2-Bromoquinoline-3-carboxylate | 88 |
| 3 | 2-Bromo-3-ethoxycarbonylquinoline | TMPMgCl·LiCl | CO₂ / CuCN·2LiCl | 2-Bromo-4-carboxy-3-ethoxycarbonylquinoline | 84 |
Data adapted from a study on multiple regioselective functionalizations of quinolines.[3]
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed C2-Arylation of Quinolines
-
To a reaction vessel, add the quinoline (1.0 equiv.), aryl bromide (1.2 equiv.), Rh catalyst (e.g., [RhCp*Cl₂]₂, 5 mol%), and a suitable ligand.
-
Add a solvent, such as toluene, and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Br/Mg Exchange and Functionalization
-
In a dry, argon-flushed flask, dissolve the bromoquinoline (1.0 equiv.) in anhydrous THF.
-
Cool the solution to the required temperature (e.g., -50 °C).
-
Slowly add the Grignard reagent (e.g., i-PrMgCl·LiCl, 1.1 equiv.) dropwise.
-
Stir the mixture for the specified time (e.g., 2 hours) to allow for complete Br/Mg exchange.
-
Add the electrophile (e.g., ethyl cyanoformate, 1.3 equiv.) dropwise at the same temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.[3]
Visualizations
Caption: General experimental workflow for transition metal-catalyzed cross-coupling reactions of bromoquinolines.
Caption: A logical workflow for troubleshooting common issues in the regioselective functionalization of bromoquinolines.
References
Technical Support Center: Removal of Palladium Catalyst from 6-Bromo-2-methylquinoline Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 6-Bromo-2-methylquinoline and related nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from a this compound reaction particularly challenging?
A1: The primary difficulty stems from the structure of this compound. The nitrogen atom in the quinoline (B57606) ring can act as a strong ligand, forming stable complexes with palladium.[1] This chelation makes the palladium less accessible to standard removal techniques, such as simple filtration, which is mainly effective for heterogeneous catalysts.[1][2]
Q2: What are the most common and effective methods for removing palladium from reactions involving quinoline derivatives?
A2: The most prevalent methods involve adsorption onto solid supports or precipitation. These include:
-
Scavenger Resins: These are solid supports, typically silica (B1680970) or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thiourea.[1][2][3] The scavenger selectively binds the palladium and is then removed by filtration.[1][3]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and common adsorbent for palladium removal.[3][4][5][6] However, its non-specific nature can sometimes lead to the loss of the desired product through adsorption.[3][7]
-
Filtration through Celite: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[1][8][9] It is often used to remove fine particles that may not be captured by standard filter paper.[2]
-
Chromatography: Column chromatography is a powerful technique that can effectively remove palladium catalysts along with other impurities, especially when high purity is required.[2][8][10]
Q3: How do I select the most appropriate palladium scavenger for my reaction?
A3: The choice of scavenger is critical and depends on several factors:
-
Palladium Oxidation State: The oxidation state of the palladium species (e.g., Pd(0) or Pd(II)) influences its affinity for different scavengers. Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[2][3]
-
Product and Solvent Compatibility: The scavenger should not react with or strongly adsorb your this compound product.[1] It must also be compatible with your solvent system.[2][3]
-
Scavenger Screening: It is often best to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction conditions.[2][3]
Q4: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products.[4][11] For palladium, a common limit is 10 ppm in the final API, based on permitted daily exposure calculations.[11][12] Achieving such low levels often requires dedicated purification steps beyond simple recrystallization.[12]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Filtration through Celite is ineffective, and the filtrate remains colored.
-
Symptoms: The solution retains a dark color characteristic of palladium complexes even after passing through a thick Celite pad.
-
Possible Causes:
-
Soluble Palladium Species: Simple filtration is only effective for heterogeneous or precipitated palladium.[2] Your reaction may contain soluble palladium complexes that pass through the filter.
-
Colloidal Palladium: Fine, colloidal palladium particles may not be trapped effectively by the Celite bed.
-
-
Suggested Solutions:
-
Switch Removal Method: If soluble palladium is present, you must use a method like treatment with scavengers or activated carbon.[2]
-
Induce Precipitation: Try adding an anti-solvent to the mixture to precipitate the palladium complex before filtration.
-
Use Adsorbents: Treat the solution with activated carbon or silica gel to adsorb the soluble or colloidal palladium, then filter through Celite to remove the adsorbent.[2][4]
-
Issue 2: Scavenger treatment is not reducing palladium to the required level (<10 ppm).
-
Symptoms: Analysis (e.g., by ICP-MS) shows residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes:
-
Incorrect Scavenger Selection: The chosen scavenger may have a low affinity for the specific palladium species in your mixture.[3] The chelating nature of the quinoline product can make it difficult for the scavenger to capture the metal.[3]
-
Insufficient Scavenger or Time: Using too little scavenger or not allowing enough time for the reaction will result in incomplete removal.[3]
-
Suboptimal Conditions: Temperature and mixing can significantly impact scavenger efficiency.[3]
-
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for high palladium affinity, such as those with thiol (mercapto) or triaminetetraacetic acid (TMT) functional groups.[1][13]
-
Optimize Conditions: Increase the equivalents of the scavenger (a common starting point is 5-10 equivalents relative to palladium).[3] You can also optimize the scavenging time (e.g., 2-24 hours) and temperature (room temperature to 50 °C) to improve performance.[1][3]
-
Ensure Vigorous Mixing: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species, especially with solid-supported scavengers.[3]
-
Issue 3: Significant loss of the this compound product during purification.
-
Symptoms: The final yield of the purified product is substantially lower than expected after treatment with activated carbon or a scavenger.
-
Possible Causes:
-
Suggested Solutions:
-
Optimize Adsorbent Loading: Use the minimum amount of activated carbon or scavenger required for effective palladium removal. Determine the optimal loading with a small-scale experiment first.[3]
-
Wash the Solid Support: After filtration, thoroughly wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.[3][7]
-
Change the Solvent: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining good palladium removal.[3]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques such as recrystallization or chromatography.[7]
-
Quantitative Data on Palladium Removal
The efficiency of palladium removal is highly dependent on the specific reaction, catalyst, and chosen purification method. The table below summarizes representative data from various sources.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Reference(s) |
| Thiol-based Scavenger (Smopex®-111) | 100 | < 2 | > 98% | [14] |
| Activated Carbon & Chelator | 2239 | 20 | 99.1% | [4] |
| Thiol-functionalized Silica | 150-220 | < 1 | > 99.5% | [15] |
| Resin-TMT Scavenger | ~800 | < 10 | > 98.7% | [13] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | [4] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
-
Dissolve Crude Product: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[10]
-
Add Scavenger: Add a thiol-functionalized silica scavenger, typically 5-10 equivalents relative to the initial amount of palladium catalyst used.[3][10]
-
Stir Mixture: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.[1][3] The optimal time should be determined experimentally by monitoring palladium levels.[3]
-
Filter Scavenger: Filter the mixture through a Büchner funnel or a simple filter plug to remove the solid-supported scavenger.[3][10]
-
Wash and Concentrate: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[7][10] Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze Palladium Content: Determine the final palladium concentration in the purified product using a suitable analytical method such as ICP-MS.[7][10]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[1]
-
Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 45 °C) for 1-18 hours.[1][4][7]
-
Filter through Celite: Prepare a pad of Celite (1-2 cm thick) in a Büchner or sintered glass funnel and pre-wet it with the solvent.[2][8] Filter the reaction mixture through the Celite pad to remove the activated carbon.[1][3][7]
-
Wash and Concentrate: Wash the Celite/carbon pad with fresh solvent to recover the product.[3][7] Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze Palladium Content: Determine the final palladium concentration.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. sopachem.com [sopachem.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Optimization of Buchwald-Hartwig Amination of 6-Bromo-2-methylquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Buchwald-Hartwig amination of 6-Bromo-2-methylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Buchwald-Hartwig amination of this compound?
A1: The most critical parameters for a successful Buchwald-Hartwig amination of this substrate are the choice of base, solvent, palladium precatalyst, and phosphine (B1218219) ligand. The interplay of these components will determine the reaction yield, rate, and side product formation. Due to the presence of the quinoline (B57606) nitrogen, catalyst inhibition is a key challenge to overcome.
Q2: How does the quinoline nitrogen affect the reaction, and how can I mitigate its inhibitory effects?
A2: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low or no conversion. To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. Ligands such as XPhos, SPhos, and RuPhos have shown success in couplings with nitrogen-containing heterocycles.
Q3: Which bases are recommended for the amination of this compound?
A3: The choice of base is crucial and depends on the functional group tolerance of your amine coupling partner.
-
Strong bases: Sodium tert-butoxide (NaOtBu) is a very common and often highly effective base for a wide range of substrates.[1] However, its high basicity can be incompatible with sensitive functional groups.
-
Weaker inorganic bases: For substrates with base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are good alternatives. These may require higher reaction temperatures to achieve comparable reaction rates.
-
Other strong bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective, particularly in specific solvent systems like dioxane.
Q4: What is the best solvent for this reaction?
A4: The ideal solvent should be anhydrous, degassed, and capable of solubilizing the reactants and the base to some extent.
-
Toluene (B28343) is a widely used and effective solvent, offering a good balance of solubility and a high boiling point suitable for these reactions.
-
1,4-Dioxane is another common choice and can be particularly effective with certain base and ligand combinations.
-
Tetrahydrofuran (THF) can also be used, though it may sometimes lead to lower yields compared to toluene or dioxane. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. Switch to a commercially available palladium precatalyst (e.g., a G3 or G4 palladacycle) which readily forms the active catalyst. Ensure all reagents and solvents are pure, anhydrous, and degassed, as the Pd(0) catalyst is sensitive to oxygen. |
| Catalyst Inhibition | The quinoline nitrogen is likely inhibiting the palladium catalyst. Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center. |
| Ineffective Base | The base may be too weak or have poor solubility. If your substrate allows, switch to a stronger base like NaOtBu. Ensure the base is fresh and has been handled under inert conditions. |
| Poor Solubility of Reagents | The reactants, particularly the base, may not be sufficiently soluble in the chosen solvent. Consider screening alternative solvents like dioxane or THF. In some cases, a co-solvent may be beneficial. |
| Low Reaction Temperature | The reaction may lack sufficient thermal energy. Cautiously increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can sometimes promote side reactions. Try lowering the reaction temperature, which may require a longer reaction time or a more active catalyst system. |
| Choice of Base | A highly aggressive base can sometimes lead to undesired side reactions. Consider screening a weaker or less sterically hindered base. |
| Ligand Choice | Some ligands are more prone to promoting hydrodehalogenation. Screening different bulky phosphine ligands may help to minimize this side product. |
Data Presentation
Table 1: Comparative Performance of Bases for the Buchwald-Hartwig Amination of Structurally Similar Bromo-N-Heterocycles
Note: Data is for structurally similar bromo-pyridine and bromo-quinoline derivatives and serves as a guide for optimization.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| NaOtBu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 |
| NaOtBu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| LHMDS | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | Dioxane | 100 | High (not quantified) |
| Cs₂CO₃ | 5-Bromo-2-formylpyridine | Piperidine-4-carboxylate | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 44.4 |
| K₂CO₃ | 6-Bromoquinoline (B19933) derivative | Sulfonamide | Pd(TPP)₄ | DMF | 40-60 | 76 |
Table 2: Representative Solvent Screening for the Buchwald-Hartwig Amination of Aryl Bromides with Heterocyclic Amines
Note: This data is for the amination of bromobenzene (B47551) with various heterocyclic amines and provides a general trend for solvent suitability.
| Solvent | Conversion (%) with Carbazole | Conversion (%) with Diphenylamine |
| Toluene | >95 | >95 |
| 1,4-Dioxane | ~90 | ~95 |
| THF | <80 | ~90 |
| CPME | <20 | <30 |
| 2-MeTHF | <40 | <50 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general starting point and should be optimized for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the desired amine, and NaOtBu.
-
In a separate vial, mix Pd₂(dba)₃ and XPhos.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amination of a Bromoquinoline Derivative with a Weaker Base
This protocol is adapted for substrates that may be sensitive to strong bases.
Materials:
-
6-Bromoquinoline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
Xantphos (7.5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 6-bromoquinoline derivative, amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-2-methylquinoline and 6-Chloro-2-methylquinoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, the choice of starting materials is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. Quinolines are a privileged scaffold in medicinal chemistry, and their functionalization is a key strategy for generating new molecular diversity. This guide provides an objective, data-supported comparison of the reactivity of two common building blocks, 6-bromo-2-methylquinoline and 6-chloro-2-methylquinoline (B1360239), in palladium-catalyzed cross-coupling reactions.
The fundamental difference in the reactivity of these two compounds lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which generally makes this compound more reactive in cross-coupling reactions. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, 6-chloro-2-methylquinoline is typically more cost-effective and readily available, making it an attractive starting material for large-scale synthesis, provided that efficient catalytic systems are employed.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and 6-chloro-2-methylquinoline in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond in this compound allows for more facile oxidative addition to the palladium catalyst, a key step in the catalytic cycle. This generally results in higher yields under milder conditions compared to its chloro-analogue.
| Feature | This compound | 6-Chloro-2-methylquinoline |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good (often requires optimization) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity difference between the bromo and chloro substituents is particularly evident in this reaction. A study on the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that the amination occurs exclusively at the more reactive 6-bromo position, leaving the 2-chloro position intact[1]. This provides strong experimental evidence for the greater reactivity of the C-Br bond in the quinoline (B57606) system.
| Feature | This compound | 6-Chloro-2-methylquinoline |
| Typical Catalyst System | Pd₂(dba)₃ with ligands like Xantphos or BINAP | Pd₂(dba)₃ with more electron-rich and bulky ligands (e.g., XPhos, RuPhos) |
| Typical Base | NaOtBu, LiHMDS, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Expected Yield | Excellent | Good (often requires more specialized ligands and higher temperatures) |
Heck Coupling
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also demonstrates the higher reactivity of this compound. The activation of the C-Cl bond in 6-chloro-2-methylquinoline for the Heck reaction is generally more challenging and often requires higher temperatures and more specialized catalyst systems.
| Feature | This compound | 6-Chloro-2-methylquinoline |
| Typical Catalyst System | Pd(OAc)₂ with P(o-tol)₃ or PPh₃ | Pd(OAc)₂ with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands |
| Typical Base | Et₃N, K₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Typical Temperature | 100-120 °C | 120-150 °C |
| Expected Yield | Good | Moderate (often requires significant optimization) |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 6-halo-2-methylquinolines. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-phenyl-2-methylquinoline from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-methylquinoline
Objective: To synthesize N-phenyl-2-methylquinolin-6-amine from 6-chloro-2-methylquinoline and aniline (B41778).
Materials:
-
6-Chloro-2-methylquinoline (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (B28343) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-chloro-2-methylquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add aniline and anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to Catalysts for C-N Coupling with 6-Bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Synthesis of N-Aryl-2-methylquinolin-6-amines.
The quinoline (B57606) moiety is a vital scaffold in medicinal chemistry and materials science.[1] The formation of carbon-nitrogen (C-N) bonds at the 6-position of the quinoline ring is a critical step in the synthesis of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of common catalytic systems used for the C-N cross-coupling of 6-Bromo-2-methylquinoline, focusing on the two predominant methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The choice between these catalytic systems is a crucial decision, influenced by factors such as reaction efficiency, substrate scope, cost, and reaction conditions.[3] Palladium-catalyzed reactions are known for their high efficiency, broad substrate scope, and milder conditions, making them a popular choice in research and development.[3][4] In contrast, copper-catalyzed systems, while often requiring more forcing conditions, offer a more economical and environmentally friendly alternative, particularly for large-scale synthesis.[3][5]
Performance Comparison of Catalytic Systems
The following table summarizes experimental data for the C-N coupling of this compound and related 6-bromoquinolines with various amines, offering a side-by-side comparison of Palladium and Copper-based catalysts.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) | Key Observations |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂[1][6] | CuI[5] | Palladium systems often employ air- and moisture-sensitive phosphine (B1218219) ligands. |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, XPhos, BINAP)[1][6][7] | Diamines, Phenanthrolines, Aminoalcohols[5][8] | Ligand choice is critical for reaction success in both systems. Palladium ligands are often more complex and costly.[3] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[1] | K₂CO₃, KOH[5] | Buchwald-Hartwig reactions typically require stronger bases. |
| Catalyst Loading | Generally lower (1-5 mol%)[1][6] | Typically higher (5-20 mol% or stoichiometric)[3][5] | Palladium catalysts are generally more efficient, with higher turnover numbers.[3] |
| Temperature | Lower to moderate (80-110 °C)[1][3] | Often requires elevated temperatures (>100-210 °C)[3][5] | The milder conditions of Pd-catalysis are advantageous for substrates with sensitive functional groups.[6] |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene (B28343), Dioxane)[1] | High-boiling polar aprotic (e.g., DMF, NMP, Nitrobenzene)[5] | Solvent choice is dictated by the required reaction temperature and reagent solubility. |
| Reaction Time | Typically 12-24 hours[1] | Can be longer, though microwave protocols can shorten times[3] | Optimization of conditions is key to achieving reasonable reaction times. |
| Substrate Scope | Broad; tolerates a wide range of primary and secondary amines.[1][4] | Traditionally limited to electron-deficient aryl halides and specific amines.[5] | Modern ligand development has expanded the scope of both methods. |
Experimental Protocols
Below are representative experimental protocols for the Palladium-catalyzed Buchwald-Hartwig amination of a 6-bromoquinoline (B19933) derivative.
Representative Protocol: Buchwald-Hartwig Amination
This procedure is adapted from established methods for the amination of 6-bromoquinolines.[1]
-
Reaction Setup: In an inert atmosphere glovebox, an oven-dried Schlenk tube is charged with the Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents).
-
Reagent Addition: this compound (1.0 equivalent) and the desired primary or secondary amine (1.2-1.5 equivalents) are added to the tube.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) is added via syringe.
-
Reaction: The Schlenk tube is sealed, removed from the glovebox, and placed in a pre-heated oil bath at the desired temperature (typically 90-110 °C). The reaction mixture is stirred vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired N-substituted-2-methylquinolin-6-amine.
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 6-Bromo-2-methylquinoline
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. Positional isomers, such as 6-Bromo-2-methylquinoline and its counterparts, can exhibit vastly different pharmacological, toxicological, and physical properties. Therefore, rigorous analytical validation is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unequivocal proof of atomic connectivity and stereochemistry.
This guide presents a comparative framework for the structural validation of this compound. While a public crystal structure for this compound is not available at the time of this publication, this guide will utilize the publicly accessible crystallographic data of its close structural isomer, 8-Bromo-2-methylquinoline , as a case study. This comparison underscores the power of X-ray crystallography and complementary analytical techniques in distinguishing between closely related molecular structures.
The Decisive Evidence: X-ray Crystallography Data
Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice. This technique offers the most definitive structural evidence possible. Below, the crystallographic data for the isomer 8-Bromo-2-methylquinoline is presented as a benchmark for what would be expected for a high-quality structural determination of this compound.
Table 1: X-ray Crystallography Data for 8-Bromo-2-methylquinoline [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0440 (17) |
| b (Å) | 13.467 (4) |
| c (Å) | 13.391 (4) |
| β (°) | 97.678 (4) |
| Volume (ų) | 901.4 (5) |
| Z | 4 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 291 |
| Calculated Density (Mg/m³) | 1.636 |
Complementary Spectroscopic Validation: A Comparative Look
While X-ray crystallography is definitive, other analytical techniques are essential for routine characterization and for providing corroborating evidence of a compound's identity, particularly in distinguishing isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard. The distinct electronic environments of the protons and carbons in this compound versus its 8-bromo isomer would result in unique spectral fingerprints.
Table 2: Comparative Analytical Data for Distinguishing Bromo-2-methylquinoline Isomers
| Technique | Expected Data for this compound (Predicted) | Reported Data for 8-Bromo-2-methylquinoline[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons would exhibit a distinct splitting pattern. The H-5 proton would likely appear as a doublet, while the H-7 and H-8 protons would form a characteristic ABX or doublet of doublets system. The methyl protons (C2-CH₃) would be a singlet around 2.7-2.8 ppm. | Aromatic protons at δ 7.33 (m, 2H, H-3, H-6), 7.73 (dd, 1H, H-7), 8.02 (m, 2H, H-4, H-5). Methyl protons (C2-CH₃) as a singlet at δ 2.82 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | Ten distinct carbon signals are expected. The carbon atom attached to the bromine (C-6) would have a chemical shift in the approximate range of 120-125 ppm. The methyl carbon would appear around 24-26 ppm. | Ten distinct carbon signals are observed. The carbon atom attached to the bromine (C-8) shows a characteristic chemical shift. The methyl carbon is also distinctly observed. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 221 and an M+2 peak at m/z 223 with nearly equal intensity, characteristic of a single bromine atom. Fragmentation would involve loss of Br, CH₃, and HCN. | Molecular ion (M⁺) peak at m/z 221 and an M+2 peak at m/z 223 with nearly equal intensity. The fragmentation pattern would be subtly different from the 6-bromo isomer upon detailed analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for the validation of experimental data.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the subject compound are grown. A common and effective method is the slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is chosen in which the compound has moderate solubility. The solution is filtered to remove dust particles and allowed to stand undisturbed in a loosely covered vial for several days to weeks.
-
Data Collection: A suitable crystal (typically 0.1 - 0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed within a diffractometer and cooled under a stream of nitrogen gas (commonly to 100-150 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, allowing for the collection of diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors. The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is run to produce a spectrum with a single peak for each unique carbon atom.
-
Data Processing and Analysis: The acquired data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS). Chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.
Visualizing the Validation Workflow
Understanding the logical flow from synthesis to unequivocal structural proof is critical. The following diagrams illustrate the general workflow for small molecule validation and the specific logic for distinguishing between isomers.
References
A Researcher's Guide to Analytical Standards for HPLC Analysis of 6-Bromo-2-methylquinoline
For scientists and professionals in drug development, the purity and characterization of research compounds are critical. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of molecules like 6-Bromo-2-methylquinoline, a key building block in medicinal chemistry. This guide provides a comparative overview of commercially available analytical standards for this compound and presents a representative HPLC method for its analysis.
Comparison of Commercially Available Analytical Standards
The selection of an appropriate analytical standard is the first step in achieving reliable and reproducible HPLC results. The primary characteristic to consider is the certified purity of the standard. Below is a comparison of this compound standards available from prominent chemical suppliers.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 649279 | 97%[1] | 877-42-9[1] | C₁₀H₈BrN | 222.08[1][2] |
| ChemScene | CS-W004107 | ≥98%[2] | 877-42-9[2] | C₁₀H₈BrN | 222.08[2] |
Note: The choice of standard will depend on the specific requirements of the analysis. For quantitative applications requiring high accuracy, a standard with the highest available purity is recommended.
Experimental Protocol: HPLC Analysis of this compound
The following is a representative reversed-phase HPLC method that can be used as a starting point for the analysis of this compound. This method is adapted from established protocols for similar quinoline (B57606) derivatives.[3][4][5]
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.[6]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient can be optimized, for example:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-30% B
-
12.1-15 min: 30% B[5]
-
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: UV at 254 nm[5]
-
Injection Volume: 10 µL[5]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile or a suitable solvent mixture.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[5]
Expected Performance and Comparison
The following table summarizes the expected performance of the described HPLC method with different analytical standards. The primary difference in performance will be reflected in the purity assessment of the sample, where a higher purity standard will provide a more accurate quantification.
| Parameter | Standard 1 (97% Purity) | Standard 2 (≥98% Purity) | Key Considerations |
| Purity Assessment | Provides a baseline for purity determination. | Offers higher accuracy for quantitative analysis. | The purity of the reference standard is critical for the accurate quantification of the analyte in a sample. |
| Retention Time | Expected to be consistent. | Expected to be consistent. | Retention time is primarily influenced by the HPLC method conditions and the analyte's chemical properties, not the standard's purity. |
| Peak Shape | Should exhibit good symmetry. | Should exhibit good symmetry. | Peak shape is an indicator of the quality of the chromatographic separation. |
| Resolution | Adequate for separating the main peak from impurities. | Adequate for separating the main peak from impurities. | Resolution will depend on the complexity of the sample and the optimization of the HPLC method. |
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the logical workflow of the HPLC analysis.
Caption: A typical experimental workflow for HPLC analysis.
Caption: Logical flow for HPLC method execution.
References
A Comparative Guide to the Biological Activity of Bromoquinoline Isomers for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of bromoquinoline isomers. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these compounds.
The strategic placement of a bromine atom on the quinoline (B57606) scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide delves into a comparative analysis of bromoquinoline isomers, with a primary focus on their anticancer and antimicrobial properties. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility.
Comparative Biological Activity of Bromoquinoline Isomers
The position of the bromine substituent on the quinoline ring is a critical determinant of the biological efficacy of these isomers. Variations in the substitution pattern can lead to profound differences in anticancer and antimicrobial activities.
Anticancer Activity
Bromoquinoline isomers have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the bromine substitution pattern. Notably, isomers with bromine atoms at the C-5 and C-7 positions frequently exhibit potent cytotoxic effects against various cancer cell lines.[1] Conversely, substitutions at the C-3, C-6, and C-8 positions have, in some cases, shown no inhibitory activity.[1]
One of the proposed mechanisms for the anticancer activity of certain bromoquinolines is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.
Antimicrobial Activity
Various bromoquinoline isomers have been recognized for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[1] The mechanism of action is often attributed to the chelation of metal ions essential for bacterial enzyme function or the inhibition of bacterial DNA gyrase. The position of the bromine atom can influence both the potency and the spectrum of antimicrobial activity.[1]
Data Presentation
The following tables summarize the quantitative data on the biological activity of various bromoquinoline isomers, compiled from multiple studies.
Table 1: Comparative Anticancer Activity (IC₅₀) of Bromoquinoline Isomers
| Compound/Isomer | Target Cell Line | IC₅₀ Value (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 15.4 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervical Carcinoma) | 26.4 | |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Adenocarcinoma) | 15.0 | |
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 | |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Human Cervical Carcinoma) | 24.1 | |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | 26.2 | |
| 3,6,8-Tribromoquinoline | C6, HeLa, HT29 | No activity | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 15.4 | [1] |
Note: IC₅₀ is the half maximal inhibitory concentration.
Table 2: Comparative Antimicrobial Activity (MIC) of Bromoquinoline Derivatives
| Compound/Isomer | Target Organism | MIC Value (µg/mL) | Reference |
| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [2] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [2] |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 800 - 1000 | [2][3] |
| A dibromoquinoline derivative | Candida albicans | 0.5 | [1] |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [4] |
| Quinolinequinones (QQ2, QQ3) | Staphylococcus aureus | 2.44 | [4] |
| Quinolinequinones (QQ7, QQ8) | Candida albicans | 4.88 | [4] |
Note: MIC is the minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility of the findings.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve of absorbance versus compound concentration.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 2 µL of 10x topoisomerase I reaction buffer and 200-400 ng of supercoiled plasmid DNA (e.g., pUC19 or pBR322).[5][6][7]
-
Inhibitor Addition: Add the bromoquinoline isomer at various concentrations to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin).
-
Enzyme Addition: Add 1 unit of purified human topoisomerase I to each tube (except the no-enzyme control). Adjust the final reaction volume to 20 µL with distilled water.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5][6]
-
Reaction Termination: Stop the reaction by adding 4-5 µL of 5x or 6x loading dye/stop buffer (containing SDS and bromophenol blue).[5][6][7]
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at 5-10 V/cm for 2-3 hours.[5][6]
-
Visualization: Stain the gel with ethidium (B1194527) bromide, destain with water, and visualize the DNA bands under a UV transilluminator.[5][6] Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Procedure:
-
Compound Preparation: Prepare a stock solution of the bromoquinoline isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform two-fold serial dilutions of the compound in a nutrient broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension.[9] Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of bromoquinoline isomers.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Topoisomerase I inhibition by bromoquinolines.
Caption: Apoptosis induction by bromoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of topoisomerase I activity [protocols.io]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. idexx.dk [idexx.dk]
Efficacy of 6-Bromoquinoline Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a bromine atom at the 6-position of the quinoline ring has been a key strategy in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 6-bromoquinoline (B19933) derivatives against a panel of therapeutically relevant kinases, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibitory Activity
The inhibitory potential of 6-bromoquinoline derivatives is significantly influenced by the nature and position of other substituents on the quinoline core. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 6-bromoquinoline derivatives against several key kinases.
Table 1: Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) by 4-Amino-6-bromoquinoline Derivatives
| Compound ID | R Group (at 4-amino position) | RIPK2 IC50 (nM) |
| 1 | Phenyl | >1000 |
| 2 | 3-Methoxyphenyl | >1000 |
| 3 | 3-Isopropoxyphenyl | 110 ± 21 |
| 4 | 4-Acetylphenyl | 81 ± 15 |
| 5 | 4-Fluorophenyl | 75 ± 11 |
| 6 | 3,4,5-Trimethoxyphenyl | 9.8 ± 2.5 |
| 14 | Benzo[d]thiazol-5-yl | 5.1 ± 1.6 |
| Ponatinib (Control) | - | 8.2 ± 2.9 |
Data compiled from a study on 4-aminoquinoline (B48711) derivatives as RIPK2 inhibitors.[1]
Table 2: Inhibition of Protein Kinase Novel 3 (PKN3) and Cyclin G Associated Kinase (GAK) by 4-Anilino-6-bromoquinoline Derivatives
| Compound ID | R Group (at 4-anilino position) | PKN3 IC50 (nM) | GAK IC50 (nM) |
| 9 | 3,4,5-Trimethoxyphenyl | 9.3 | 28 |
This data highlights the potent activity of the 6-bromo substituent in the 4-anilinoquinoline scaffold against PKN3.
Table 3: Activity of 6-Substituted Indolylquinolinones and Quinazolinones
| Compound Class | C6 Substitution | Target Kinase / Cell Line | IC50 |
| Indolylquinolinone | Bromo | Chek1 | Potent (low nanomolar for analogs) |
| Quinazolinone (8a) | Bromo | MCF-7 (cell) | 15.85 ± 3.32 µM |
| Quinazolinone (8a) | Bromo | SW480 (cell) | 17.85 ± 0.92 µM |
While not direct kinase inhibition data for the quinazolinone, the potent cytotoxic effects suggest kinase inhibition as a potential mechanism, with EGFR being a proposed target.[2]
Key Signaling Pathways Targeted by 6-Bromoquinoline Derivatives
Understanding the signaling pathways in which the targeted kinases operate is crucial for elucidating the mechanism of action of these inhibitors.
DNA Damage Response Pathways (Chek1 and DNA-PK)
Checkpoint Kinase 1 (Chk1) and DNA-dependent protein kinase (DNA-PK) are critical components of the DNA damage response (DDR) pathway.[2] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents.
Caption: Inhibition of Chk1 and DNA-PK by 6-bromoquinoline derivatives.
Pro-Survival and Proliferation Pathways (PI3K/Akt, BTK, EGFR)
The PI3K/Akt, Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR) signaling pathways are central to cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
Caption: Inhibition of key pro-survival pathways by 6-bromoquinolines.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the kinase inhibitory efficacy of 6-bromoquinoline derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. A decrease in radioactivity in the presence of an inhibitor indicates its potency.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide or protein substrate, and a kinase assay buffer.
-
Compound Addition: Serially diluted 6-bromoquinoline derivatives (typically in DMSO) are added to the reaction mixture. Control wells with DMSO (vehicle) and a known inhibitor are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final ATP concentration is typically kept at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: The reaction is stopped, often by spotting the mixture onto phosphocellulose paper or beads that bind the substrate. Unincorporated [γ-³²P]ATP is washed away.
-
Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric kinase inhibition assay.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP produced is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the initial kinase activity in the presence of an inhibitor.
Methodology:
-
Reaction Setup: A reaction mixture containing the kinase, substrate, ATP, and various concentrations of the 6-bromoquinoline derivative is prepared in a multi-well plate.
-
Kinase Reaction: The reaction is incubated at a controlled temperature for a specific duration.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.
-
Luminescence Measurement: After a short incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are determined by plotting the signal against the logarithm of the inhibitor concentration.[3]
Conclusion
6-Bromoquinoline derivatives represent a versatile and potent class of kinase inhibitors. The data presented in this guide demonstrate that substitutions at various positions on the quinoline ring system critically influence their inhibitory activity and selectivity against different kinases. The 4-amino and 4-anilino substituted 6-bromoquinolines, in particular, show promising activity against kinases involved in inflammatory and cancer signaling pathways. Further structure-activity relationship (SAR) studies and broader kinase profiling are warranted to fully elucidate the therapeutic potential of this compound class and to design next-generation inhibitors with improved efficacy and selectivity.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2-methylquinoline
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 6-Bromo-2-methylquinoline, a halogenated quinoline (B57606) derivative of interest in medicinal chemistry. By comparing its anticipated mass spectral behavior with alternative analytical techniques, this document serves as a practical resource for the comprehensive characterization of this and similar molecules.
The structural integrity and purity of a compound are paramount in drug discovery and development. Mass spectrometry (MS) stands as a powerful analytical tool, offering unparalleled sensitivity and structural information based on the fragmentation of ionized molecules. Understanding the predictable fragmentation pathways of a molecule like this compound is crucial for its unambiguous identification in complex matrices.
Predicting the Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence by examining the established fragmentation of its core structures: the quinoline ring, the methyl group at position 2, and the bromine atom at position 6.
The molecular ion peak ([M]⁺) for this compound (C₁₀H₈BrN) is expected to exhibit a characteristic isotopic pattern due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This will result in two prominent peaks at m/z 221 and m/z 223, with nearly equal intensity.
Key fragmentation pathways are anticipated to include:
-
Loss of a Bromine Radical: A primary fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a significant fragment ion at m/z 142 (for the molecule containing ⁷⁹Br) or m/z 144 (for the molecule containing ⁸¹Br), though the most abundant ion from this cleavage would be the [M-Br]⁺ ion at m/z 142, corresponding to the C₁₀H₈N⁺ fragment.
-
Loss of a Hydrogen Radical: Similar to other methylquinolines, the loss of a hydrogen radical (•H) from the molecular ion to form a stable quinolinium-type cation is a likely event. This would produce fragment ions at m/z 220 and m/z 222.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring system is the neutral loss of hydrogen cyanide (HCN), resulting in a fragment ion with a mass 27 units lower than the precursor ion.[2] Therefore, we can expect to see fragments corresponding to [M-HCN]⁺ and [M-Br-HCN]⁺.
-
Loss of a Methyl Radical: Cleavage of the bond between the quinoline ring and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 206 and m/z 208.
The following table summarizes the predicted major fragment ions for this compound in an electron ionization mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |
| 221/223 | [C₁₀H₈BrN]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern of bromine. |
| 220/222 | [C₁₀H₇BrN]⁺ | Loss of a hydrogen radical (•H) from the molecular ion. |
| 206/208 | [C₉H₅BrN]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 142 | [C₁₀H₈N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 115 | [C₉H₅N]⁺ | Loss of a bromine radical and subsequent loss of HCN from the molecular ion. |
Comparative Analysis: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution MS). Structural information from fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation. Non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure, not suitable for complex mixtures. |
Experimental Protocols
A generalized experimental protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is provided below.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
GC-MS System and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the precursor and product ions.
References
Navigating the Maze: A Comparative Guide to HPLC Method Development for Bromo-methylquinoline Isomer Separation
For researchers, scientists, and drug development professionals, the separation of closely related isomers presents a significant analytical challenge. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of bromo-methylquinoline isomers, offering a data-driven approach to method development and optimization.
The structural nuances between isomers of bromo-methylquinoline can lead to vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are paramount in drug discovery, quality control, and safety assessment. This guide explores the primary HPLC-based strategies, including reversed-phase, normal-phase, and chiral chromatography, providing a framework for selecting and refining a separation method tailored to your specific analytical needs.
Experimental Protocols: A Foundation for Method Development
Effective HPLC method development is a systematic process. The following protocols outline the foundational steps and variables to consider when separating bromo-methylquinoline isomers.
Initial Method Scouting with Reversed-Phase HPLC
Reversed-phase HPLC is often the first-line approach due to its versatility and wide applicability.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a workhorse in reversed-phase chromatography known for its hydrophobic retention.[1]
-
Mobile Phase Preparation:
-
Aqueous Component (Solvent A): HPLC-grade water with an acidic modifier to improve peak shape and control ionization. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1] The pH of the mobile phase is crucial for controlling the ionization state of quinoline (B57606) derivatives, which are weak bases.[1]
-
Organic Modifier (Solvent B): HPLC-grade acetonitrile (B52724) (ACN) or methanol. ACN is often preferred for initial method development due to its lower viscosity and better UV transparency at low wavelengths.[1]
-
-
Initial Gradient: A generic gradient can be employed to scout for the elution of the isomers. For example, start with a low percentage of the organic modifier (e.g., 30% B) and increase it linearly to a high percentage (e.g., 90% B) over 15-20 minutes.
-
Detection: Set the UV detector to a wavelength where the bromo-methylquinoline isomers exhibit maximum absorbance. This can be determined by running a UV scan of a standard solution.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase to avoid peak distortion.[1]
Exploring Normal-Phase HPLC for Alternative Selectivity
Normal-phase HPLC can be a powerful alternative, particularly for separating non-polar and moderately polar isomers that are not well-resolved by reversed-phase methods.[2][3]
-
Column Selection: Utilize a polar stationary phase such as silica (B1680970), amino, or cyano columns.[2][3][4] Unbonded silica columns are often effective for isomer separations.[2]
-
Mobile Phase: A non-polar mobile phase is used, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar modifier such as isopropanol, ethanol, or ethyl acetate.[4] The ratio of these solvents is adjusted to optimize the separation.
-
Sample Solubility: Ensure the sample is soluble in the non-polar mobile phase. This can be a limitation of normal-phase chromatography.[4]
Chiral HPLC for Enantiomeric Separation
If the bromo-methylquinoline isomers are enantiomers (non-superimposable mirror images), a chiral separation method is necessary.[5][6]
-
Column Selection: This is the most critical step. A screening of various chiral stationary phases (CSPs) is often required to find one that provides adequate separation.[7] CSPs can be polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based.
-
Mobile Phase: The mobile phase depends on the type of chiral column used and can range from normal-phase solvents (hexane/alcohol mixtures) to reversed-phase solvents (water/acetonitrile/methanol mixtures).[8]
-
Method Development Strategy: Chiral method development is often empirical. It is recommended to first identify a suitable chiral column and then optimize the mobile phase composition.[7]
Data Presentation: Comparing HPLC Method Parameters
The following tables summarize key parameters and starting conditions for the different HPLC approaches. This data is intended as a guide for initial method development and will likely require further optimization for specific bromo-methylquinoline isomers.
Table 1: Comparison of HPLC Modes for Bromo-methylquinoline Isomer Separation
| Feature | Reversed-Phase HPLC | Normal-Phase HPLC | Chiral HPLC |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Amino, Cyano)[2][3] | Chiral Selector Immobilized on Support |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol)[1] | Non-polar (e.g., Hexane/Isopropanol)[4] | Varies (Polar or Non-polar) |
| Elution Order | Generally, more polar isomers elute first | Generally, less polar isomers elute first | Based on interaction with chiral selector |
| Primary Interaction | Hydrophobic interactions[4] | Adsorption, dipole-dipole interactions[3] | Enantioselective interactions (e.g., hydrogen bonding, steric hindrance) |
| Best Suited For | Wide range of polar and non-polar isomers | Positional isomers, isomers with differing polarity[2] | Enantiomers |
Table 2: Starting Conditions for Reversed-Phase HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good initial retention for a wide range of compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and improves peak shape for basic compounds.[1] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity.[1] |
| Gradient | 30-90% B in 20 minutes | Allows for scouting a wide polarity range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30 °C | Provides stable retention times.[1] |
| Detection | UV at λmax | Maximizes sensitivity. |
Table 3: Starting Conditions for Normal-Phase HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | Silica, 250 mm x 4.6 mm, 5 µm | A common and effective stationary phase for normal-phase separations.[2] |
| Mobile Phase | 95:5 (v/v) Hexane:Isopropanol | A typical starting mobile phase for separating moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | Ambient | Often sufficient for normal-phase separations. |
| Detection | UV at λmax | Ensure the mobile phase has good UV transparency at the desired wavelength. |
Visualizing the Workflow
A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow for separating bromo-methylquinoline isomers.
Caption: Workflow for HPLC Method Development for Isomer Separation.
Conclusion
The separation of bromo-methylquinoline isomers is a challenging but achievable task with a systematic approach to HPLC method development. By starting with a versatile reversed-phase method and exploring normal-phase and chiral chromatography as needed, researchers can develop robust and reliable analytical methods. The key to success lies in the careful selection of the stationary phase and the meticulous optimization of the mobile phase composition. This guide provides a foundational framework and starting points to streamline the method development process, ultimately enabling the accurate and precise analysis of these important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Normal Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. hawach.com [hawach.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-bromoquinoline (B19933) and 8-bromoquinoline (B100496) derivatives, two pivotal precursors in medicinal chemistry and materials science. The functionalization of the quinoline (B57606) scaffold through cross-coupling and nucleophilic substitution reactions is a cornerstone of modern synthesis. Understanding the relative reactivity of different positions on the quinoline ring is crucial for efficient synthetic design and the generation of molecular diversity.
Executive Summary: A Tale of Two Positions
The reactivity of the bromine substituent on the quinoline ring is fundamentally dictated by a combination of electronic and steric factors. While direct, quantitative comparisons under identical conditions are not extensively documented in publicly available literature, a clear qualitative and semi-quantitative picture emerges from established chemical principles.[1]
-
6-Bromoquinoline : The bromine at the 6-position is situated on the carbocyclic ring, relatively distant from the heterocyclic nitrogen. Its reactivity is primarily governed by the electronic nature of the benzene (B151609) portion of the quinoline system and is sterically unencumbered.[1] This makes it behave similarly to a standard brominated aromatic ring in many transformations.[1]
-
8-Bromoquinoline : The bromine at the 8-position is subject to significant steric hindrance due to its proximity to the nitrogen atom at position 1 (a "peri" interaction).[1] This steric bulk can impede the approach of large catalytic complexes.[1] However, the adjacent nitrogen lone pair can also play a role in directing reactions through chelation with a metal catalyst.[1]
Generally, for palladium-catalyzed cross-coupling reactions, the less sterically hindered 6-position is expected to be more reactive.[2] However, the choice of catalyst, ligand, and reaction conditions can modulate this inherent reactivity.[1]
Data Presentation: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are essential for derivatizing bromoquinolines.[1] The ease of the oxidative addition of the palladium catalyst to the carbon-bromine (C-Br) bond, often the rate-determining step, is a key indicator of reactivity.[3]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[3] Due to lesser steric hindrance, 6-bromoquinoline derivatives are generally expected to provide higher yields under milder conditions compared to their 8-bromo counterparts.[2]
| Entry | Bromoquinoline Substrate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%)* |
| 1 | 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C | 12 | ~85-95 |
| 2 | 8-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C | 12 | ~70-80[2] |
| 3 | 6-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene/H₂O, 100 °C | 8 | ~90-98 |
| 4 | 8-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene/H₂O, 100 °C | 16 | ~65-75 |
*Yields are representative estimates based on general reactivity principles and may vary based on specific optimization.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4] The steric bulk at the 8-position can significantly hinder the approach of both the bulky phosphine (B1218219) ligands and the amine coupling partner, often requiring more forcing conditions or specialized catalyst systems.
| Entry | Bromoquinoline Substrate | Amine | Catalyst System | Conditions | Time (h) | Yield (%)* |
| 1 | 6-Bromoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110 °C | 12 | ~80-90 |
| 2 | 8-Bromoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110 °C | 24 | ~50-65 |
| 3 | 6-Bromoquinoline | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Dioxane, 100 °C | 16 | ~75-85 |
| 4 | 8-Bromoquinoline | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Dioxane, 100 °C | 24 | ~45-60 |
*Yields are representative estimates based on general reactivity principles and may vary based on specific optimization.
Table 3: Comparative Yields in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] The linear geometry of the alkyne coupling partner may somewhat mitigate steric clashes compared to other cross-coupling reactions, but the 6-bromo isomer is still generally more reactive.[4]
| Entry | Bromoquinoline Substrate | Alkyne | Catalyst System | Conditions | Time (h) | Yield (%)* |
| 1 | 6-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | THF, 60 °C | 6 | ~85-95 |
| 2 | 8-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | THF, 60 °C | 12 | ~70-80 |
| 3 | 6-Bromoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, DIPEA | DMF, 80 °C | 8 | ~80-90 |
| 4 | 8-Bromoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, DIPEA | DMF, 80 °C | 16 | ~60-70 |
*Yields are representative estimates based on general reactivity principles and may vary based on specific optimization.
Mandatory Visualizations
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-methylquinoline: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 6-Bromo-2-methylquinoline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.[1] Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[1][2][3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][4]
-
Body Protection: Use a lab coat to prevent skin contact.[2][4]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1][2][4]
Hazard and Property Summary
Below is a summary of key quantitative data and hazard classifications for this compound.
| Property | Value | Citations |
| CAS Number | 877-42-9 | [5] |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | 101 - 105 °C | [1][4] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, Respiratory Sensitizer 1, Skin Sensitizer 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [4] |
| Signal Word | Danger |
Experimental Protocol for Waste Collection and Disposal
As a brominated organic compound, this compound is classified as halogenated organic waste .[3][6] It is crucial to segregate this waste from non-halogenated and other types of chemical waste to ensure proper disposal.[3][6]
Step-by-Step Disposal Plan:
-
Container Selection:
-
Use a designated, properly labeled, and leak-proof waste container specifically for "Halogenated Organic Waste."[3]
-
The container must be made of a material compatible with the chemical.
-
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in the designated container.
-
Do Not Mix: Never mix halogenated organic waste with other waste streams, such as acids, bases, or non-halogenated organic solvents.[3]
-
Keep the waste container securely closed except when adding waste.[3]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[3]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be secure and well-ventilated.
-
-
Empty Container Decontamination:
-
Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as halogenated organic waste.[3]
-
After decontamination, the container can be disposed of according to institutional protocols.
-
-
Final Disposal:
-
Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[3]
-
The primary and recommended method for disposal is through a licensed professional waste disposal service.[1][6]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation, for the waste manifest.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 6-Bromo-2-methylquinoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-2-methylquinoline, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Safety Data
This compound is a solid crystalline substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care, adhering to the safety protocols outlined below.
| Property | Value | Reference |
| Appearance | Solid Crystalline, White | [1] |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2][3] |
| Melting Point | 101 - 105 °C | [3][4] |
| Signal Word | Danger | [3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 2), Respiratory Sensitization (Category 1), Skin Sensitization (Category 1), Specific target organ toxicity - single exposure (Category 3) | [1][3] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses or Goggles, Face Shield | Wear safety glasses with side shields or tightly fitting safety goggles.[5] A face shield should be worn over safety glasses when there is a risk of splashing.[6] All eye and face protection should conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][7] |
| Skin and Body Protection | Chemical-resistant Gloves, Lab Coat/Protective Clothing | Wear impervious, chemical-resistant gloves.[5] Nitrile gloves are a suitable option for short-term protection against a broad range of chemicals.[6] Gloves must be inspected before use.[5] A lab coat or other protective clothing should be worn to prevent skin exposure.[5] |
| Respiratory Protection | Dust Respirator/Mask | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][7] Use of a respirator may require annual medical evaluations and fit testing.[6] Engineering controls such as a fume hood should be the primary method to control exposure.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is crucial for safety.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area, preferably by using a laboratory fume hood.[4]
-
Locate and ensure the functionality of emergency equipment, including an eyewash station and a safety shower.[1]
-
Keep the container of this compound tightly closed in a dry, cool, and well-ventilated place when not in use.[1][4]
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation and inhalation of dust.[4]
-
Wear the appropriate PPE as detailed in the table above.[4]
-
Wash hands thoroughly after handling.[4]
3. In Case of a Spill:
-
For small spills, use appropriate tools to place the spilled solid into a suitable container for waste disposal.[5]
-
Avoid creating dust during cleanup.[4]
-
Cover powder spills with a plastic sheet or tarp to minimize spreading.[5]
-
Clean the contaminated surface thoroughly.[5]
-
For large spills, a self-contained breathing apparatus may be necessary.[5]
Emergency First-Aid Measures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water.[4] If skin irritation persists, call a physician.[1] Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] |
| Ingestion | Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable equipment, in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[8][9]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[10]
-
Contaminated Packaging: Dispose of as unused product.[4]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97 877-42-9 [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
